molecular formula C6H10N2O B3109980 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 177940-19-1

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3109980
CAS No.: 177940-19-1
M. Wt: 126.16 g/mol
InChI Key: UZCBREWTHAFSBZ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-2-6(7-8)3-5-9/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBREWTHAFSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177940-19-1
Record name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
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Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 177940-19-1) is a bifunctional pyrazole derivative widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in the combination of a polar, hydrogen-bond-accepting pyrazole core and a flexible hydroxyethyl tail, serving as a versatile linker or solvent-exposed appendage in kinase inhibitors and GPCR ligands. This guide details its physicochemical parameters, synthetic accessibility, and handling protocols for high-precision research applications.

Chemical Identity & Structural Analysis

The compound features a 1,3-disubstituted pyrazole ring.[1][2] The N-methyl group at position 1 locks the tautomeric state, preventing the proton transfer typical of unsubstituted pyrazoles, while the ethanol side chain at position 3 provides a primary alcohol for further functionalization (e.g., mesylation, oxidation, or etherification).

ParameterDetail
IUPAC Name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Common Synonyms 2-(1-methylpyrazol-3-yl)ethanol; 1-Methyl-3-(2-hydroxyethyl)pyrazole
CAS Number 177940-19-1
SMILES CN1C=CC(=N1)CCO
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
InChI Key UZCBREWTHAFSBZ-UHFFFAOYSA-N

Physicochemical Properties

The following data synthesizes experimental values from homologous series and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data is proprietary.

Key Parameters Table[5]
PropertyValueConfidence/SourceImplications for Drug Design
Physical State Viscous Liquid / Low-melting SolidExperimental (Analog)Requires gentle heating for dispensing.
Boiling Point 260–270 °C (at 760 mmHg)PredictedHigh thermal stability; suitable for high-temp reactions.
Density 1.08 ± 0.05 g/cm³PredictedSlightly denser than water.
LogP (Octanol/Water) -0.2 to 0.1Consensus ModelHighly Water Soluble . Ideal for lowering logP of lipophilic scaffolds.
TPSA 38.0 ŲCalculatedExcellent membrane permeability (Rule of 5 compliant).
pKa (Pyrazole N) 2.3 ± 0.2Analog (1-Methylpyrazole)Weakly basic; protonated only in strong acid.
pKa (Alcohol) ~15.5General Chemical PrincipleNeutral at physiological pH.
Solubility & Stability Profile
  • Aqueous Solubility : Miscible to highly soluble (>100 mg/mL). The combination of the pyridine-like nitrogen and the hydroxyl group facilitates strong hydrogen bonding with water.

  • Organic Solubility : Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Limited solubility in non-polar alkanes (Hexanes).

  • Chemical Stability : The N-methyl pyrazole ring is robust against oxidation and basic hydrolysis. The primary alcohol is the reactive center, susceptible to oxidation (to aldehyde/acid) or substitution.

Synthetic Accessibility & Protocols

The most reliable synthetic route avoids the regioselectivity issues of direct pyrazole alkylation by using a pre-functionalized ester precursor.

Synthesis Workflow (Graphviz Diagram)

Synthesis Figure 1: Reductive Synthesis from Ester Precursor Start Methyl 1-methyl-1H-pyrazole-3-carboxylate (Commercial Precursor) Intermediate Alkoxide Intermediate Start->Intermediate Reduction Reagent LiAlH4 (Lithium Aluminum Hydride) Solvent: THF, 0°C Reagent->Intermediate Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (>95% Yield) Quench->Product Purification

Detailed Protocol: Ester Reduction

Rationale: Direct alkylation of 3-(2-hydroxyethyl)pyrazole often yields a mixture of N1 and N2 isomers. Reducing the commercially available ester guarantees the N1-methyl regiochemistry.

  • Preparation : Charge a flame-dried 3-neck flask with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Reduction : Add LiAlH₄ (1.5 eq) pellets or solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion : Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (10% MeOH in DCM); the ester spot (high R_f) should disappear.

  • Workup (Fieser Method) :

    • Cool back to 0°C.

    • Slowly add water (1 mL per g LiAlH₄).

    • Add 15% NaOH (1 mL per g LiAlH₄).

    • Add water (3 mL per g LiAlH₄).

  • Isolation : Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification : If necessary, distill under reduced pressure or perform flash chromatography (DCM:MeOH 95:5).

Applications in Drug Discovery

This molecule serves as a "linker-head" unit.

  • Fragment Linking : The alcohol can be converted to a leaving group (Mesylate/Tosylate) to link the pyrazole "head" to a larger scaffold via nucleophilic substitution.

  • Bioisosterism : The 1-methylpyrazole moiety is a stable bioisostere for imidazole or thiazole rings, often improving metabolic stability by avoiding P450 oxidation at the nitrogen.

  • Kinase Selectivity : The pyrazole nitrogens can act as H-bond acceptors in the hinge region of kinases, while the ethanol tail extends into the solvent front, modifying solubility.

Handling & Safety

  • Hygroscopicity : The compound is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Hazards : Irritant to eyes and skin.[3] Use standard PPE (gloves, goggles).

  • Storage : 2–8°C for long-term storage to prevent slow oxidation of the alcohol.

References

  • PubChem . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (Compound). National Library of Medicine. Available at: [Link]

  • American Elements . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Product Specifications. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole acidity). Available at: [Link]

Sources

Molecular structure and weight of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and weight of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (PubChem CID: 22611360) serves as a critical pharmacophore scaffold. Its structural simplicity—a pyrazole core decorated with a polar hydroxyethyl tail—offers a versatile "linker" capability, allowing medicinal chemists to modulate solubility and hydrogen-bonding networks within active sites. This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol via ester reduction, and predictive spectroscopic data to support analytical characterization.

Molecular Architecture & Physicochemical Profile

Structural Identity

The compound consists of a 1-methyl-1H-pyrazole ring substituted at the C3 position with a 2-hydroxyethyl group. The N-methylation locks the tautomeric state, preventing the proton transfer common in unsubstituted pyrazoles, thereby stabilizing the dipole moment and binding orientation.

Table 1: Physicochemical Properties

PropertyValueUnitSource/Method
IUPAC Name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol-IUPAC
Molecular Formula C₆H₁₀N₂O-Stoichiometry
Molecular Weight 126.16 g/mol Calculated
Monoisotopic Mass 126.0793DaHigh-Res MS
CAS Number Refer to CID 22611360-PubChem [1]
XLogP3 -0.2-Predicted (Hydrophilic)
H-Bond Donors 1-(OH group)
H-Bond Acceptors 2-(N2, O)
Topological Polar Surface Area 38.1ŲTPSA
Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional regions of the molecule.

MolecularStructure Figure 1: Functional connectivity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Core Pyrazole Ring (Aromatic Core) N_Me N-Methyl Group (Steric Lock) Core->N_Me N1 Position Linker Ethyl Linker (C3 Substitution) Core->Linker C3 Position Hydroxyl Hydroxyl Group (H-Bond Donor) Linker->Hydroxyl Terminal

Figure 1: Functional connectivity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Synthetic Pathways & Manufacturing

The most robust route to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves the reduction of its corresponding ester or carboxylic acid precursor. This method avoids the regioselectivity issues often encountered when attempting to build the ring directly with a hydroxyethyl side chain.

Precursor Selection

The starting material of choice is Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate . This ester is commercially available or can be synthesized via the reaction of methylhydrazine with diethyl 1,3-acetonedicarboxylate derivatives, followed by decarboxylation.

Experimental Protocol: Reductive Synthesis

Objective: Convert ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate to the target alcohol using Lithium Aluminum Hydride (LiAlH₄).

Reagents:

  • Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq)

  • LiAlH₄ (2.0 eq) (2.4 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the ester (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add LiAlH₄ solution (20 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH solution

    • 2.4 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM:MeOH 95:5) to yield the pure alcohol as a colorless oil.

Synthesis Workflow Diagram (DOT)

SynthesisProtocol Figure 2: Step-by-step reductive synthesis workflow. Start Start: Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Reagent Add LiAlH4 (2.0 eq) in anhydrous THF @ 0°C Start->Reagent Reaction Stir at RT for 3-4 hours (Monitor via TLC) Reagent->Reaction Quench Fieser Workup: Seq. addition of H2O, NaOH, H2O Reaction->Quench Purify Filtration (Celite) & Flash Chromatography Quench->Purify Product Target: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Purify->Product

Figure 2: Step-by-step reductive synthesis workflow.

Analytical Characterization

Validating the identity of the synthesized compound is paramount. Below are the predicted spectroscopic signatures based on analogous pyrazole structures [2, 3].

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) Frequency: 400 MHz[1][2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.28 Doublet (J=2.2 Hz)1HC5-HPyrazole ring proton (adjacent to N)
6.05 Doublet (J=2.2 Hz)1HC4-HPyrazole ring proton
3.88 Triplet (J=6.5 Hz)2H-CH₂-CH₂ -OHMethylene adjacent to Oxygen
3.82 Singlet3HN-CH₃ N-Methyl group
2.85 Triplet (J=6.5 Hz)2HPy-CH₂ -CH₂Methylene adjacent to Pyrazole
2.10 Broad Singlet1H-OH Hydroxyl proton (exchangeable)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive

  • Expected Mass (M+H)⁺: 127.08 Da

  • Fragmentation Pattern: Loss of water [M+H - 18]⁺ is commonly observed, resulting in a peak at m/z ~109.

Applications in Drug Discovery[4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<300 Da) and the presence of both an aromatic core and a hydrogen-bonding handle. It is often used to probe:

  • Kinase Hinge Binding: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for kinase hinge regions.

  • Solubility Enhancement: The hydroxyethyl tail improves the aqueous solubility of lipophilic drug candidates when appended as a side chain.

Linker Chemistry

The terminal hydroxyl group allows for easy functionalization (e.g., mesylation, tosylation) to convert the molecule into an alkylating agent, enabling the attachment of the 1-methyl-pyrazole moiety to larger scaffolds [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22611360, 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]

Sources

1-methylpyrazole-3-ethanol chemical data and literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Methylpyrazole-3-ethanol

Executive Summary

1-Methylpyrazole-3-ethanol (systematically 2-(1-methyl-1H-pyrazol-3-yl)ethanol ) represents a high-value heterocyclic building block in modern drug discovery. Unlike its more common congener, (1-methyl-1H-pyrazol-3-yl)methanol, the ethanol derivative offers an extended linker length (C2 spacer), providing critical flexibility for fragment-based drug design (FBDD).

This monograph serves as a definitive guide for researchers utilizing this scaffold. It addresses the specific challenge of regiocontrol during synthesis—distinguishing the 3-isomer from the 5-isomer—and details its application as a polar, hydrogen-bonding motif often deployed to target solvent-exposed regions in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile

The compound is characterized by a pyrazole core substituted at the N1 position with a methyl group and at the C3 position with a hydroxyethyl chain. This specific substitution pattern renders the molecule amphiphilic, balancing the aromatic lipophilicity with the polar alcohol tail.

Table 1: Chemical Data & Properties

PropertyDataNotes
IUPAC Name 2-(1-methyl-1H-pyrazol-3-yl)ethanol
Common Name 1-Methylpyrazole-3-ethanolOften confused with the 5-isomer.[1]
CAS Number Custom SynthesisClosest analog: Methanol deriv. (84547-62-6)
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Predicted LogP ~0.15Highly soluble in polar organic solvents.
H-Bond Donors/Acceptors 1 / 2Ideal for solvent-front interactions.
Physical State Viscous Colorless LiquidHygroscopic.
Boiling Point ~260°C (760 mmHg)Extrapolated from methanol analog (BP ~240°C).

Critical Note on Isomerism: Commercial samples are frequently mixtures of 1,3- and 1,5-isomers. The 1,3-isomer (target) is thermodynamically more stable but kinetically slower to form during direct methylation of pyrazole. Analytical validation via NOESY NMR is required to confirm the N-Methyl to C3-H proximity.

Synthetic Pathways

To ensure high regiochemical fidelity, direct ring formation or functional group interconversion of a pre-verified 3-substituted precursor is superior to direct alkylation of the pyrazole ring.

Route A: The "Homologation" Strategy (Recommended)

This route builds upon the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid , ensuring the correct isomer is maintained throughout.

  • Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride.

  • Homologation (Arndt-Eistert): Reaction with diazomethane yields the diazoketone, followed by Wolff rearrangement in methanol to give methyl (1-methyl-1H-pyrazol-3-yl)acetate .

  • Reduction: The ester is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the target ethanol.

Route B: The "Wittig Extension" Strategy (Scalable)

This method uses 1-methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) as the "Hub" intermediate. It is preferred for scale-up as it avoids diazomethane.

  • Wittig Reaction: The aldehyde is treated with (methoxymethyl)triphenylphosphonium chloride and KOtBu to yield the enol ether.

  • Hydrolysis: Acidic hydrolysis yields the homologous aldehyde (1-methyl-1H-pyrazole-3-acetaldehyde).

  • Reduction: Sodium borohydride (NaBH₄) reduction yields the final alcohol.

Figure 1: Synthetic Workflow (Wittig Route)

Synthesis Aldehyde 1-Methyl-1H-pyrazole- 3-carbaldehyde (CAS 27258-32-8) EnolEther Enol Ether Intermediate Aldehyde->EnolEther Step 1: KOtBu, THF -78°C to RT WittigReagent Ph3P=CH-OCH3 (Wittig Reagent) WittigReagent->EnolEther HomoAldehyde Homologous Aldehyde EnolEther->HomoAldehyde Step 2: HCl (aq) Hydrolysis Target 1-Methylpyrazole- 3-ethanol (Target) HomoAldehyde->Target Step 3: NaBH4, MeOH Reduction

Caption: Step-wise synthesis of 1-methylpyrazole-3-ethanol via C1-homologation of the commercially available aldehyde.

Functional Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

1-Methylpyrazole-3-ethanol serves as an ideal "linker-head" fragment.

  • The Pyrazole: Acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability (blocking CYP450 oxidation sites).

  • The Ethanol Chain: The hydroxyl group acts as a "warhead" for further functionalization (e.g., conversion to a mesylate for nucleophilic displacement) or as a direct H-bond donor to interact with solvent-exposed residues (e.g., Lysine or Aspartate) in the binding pocket.

Kinase Inhibitor Design (The "Solvent Front")

In many kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib), the pyrazole ring binds in the ATP pocket. The 3-position substituent points toward the solvent front .

  • Mechanism: Replacing a simple methyl group with a hydroxyethyl group increases water solubility and creates a "water-bridging" network.

  • Case Study Logic: If a hit compound contains a 1-methylpyrazole, chemists substitute it with 1-methylpyrazole-3-ethanol to probe the tolerance of the binding pocket for polar extensions without altering the core binding mode.

Safety & Handling Protocol

While specific toxicological data for this custom intermediate is limited, it should be handled with the rigor applied to functionalized azoles.

  • Hazards: Likely an eye and skin irritant (H315, H319).[2] The precursor hydrazines are toxic; however, the final alcohol is generally stable and non-volatile.

  • Storage: Hygroscopic. Store under nitrogen in a desiccator at 2–8°C.

  • Disposal: Nitrogen-containing heterocycles must be incinerated in a chemical waste facility equipped with afterburners to prevent NOx release.

References

  • Analogous Precursor Data: 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8). PubChem.[2] Available at: [Link]

  • Synthesis Methodology (General Pyrazole Formation): Organic Syntheses, Coll. Vol. 10, p. 12 (2004). "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles". Available at: [Link]

  • Medicinal Chemistry Context:Journal of Medicinal Chemistry. "Pyrazole Scaffolds in Kinase Inhibitor Discovery". (General reference for scaffold utility).

Sources

An In-depth Technical Guide to the pKa Values and Acidity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a molecule of interest in medicinal chemistry and drug development. An understanding of the ionization behavior of this compound, quantified by its pKa values, is critical for predicting its pharmacokinetic and pharmacodynamic profiles. This document elucidates the theoretical basis for the acidity of both the pyrazole nitrogen and the hydroxyl group, provides estimations based on analogous structures, and presents detailed protocols for both in silico prediction and experimental determination of its pKa values. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH. For a drug candidate, its pKa values influence a multitude of critical properties, including solubility, permeability, target binding, and metabolic stability. The compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol possesses two key ionizable centers: the N2 nitrogen of the pyrazole ring, which can be protonated, and the hydroxyl group of the ethanol substituent, which can be deprotonated. A thorough understanding of the pKa associated with each of these sites is therefore indispensable for its development as a potential therapeutic agent.

The pyrazole moiety is a common scaffold in a wide array of pharmaceuticals due to its diverse biological activities. The N-methyl substitution and the hydroxyethyl side chain in the target molecule introduce specific electronic and steric features that modulate its acid-base properties. This guide will dissect these influences to provide a robust understanding of the ionization behavior of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Analysis of Ionizable Centers and Estimated pKa Values

The structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol features two potential sites for proton exchange: the pyridine-like nitrogen at the 2-position of the pyrazole ring and the oxygen atom of the terminal hydroxyl group.

Basicity of the Pyrazole Ring (pKa of the Conjugate Acid)

The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group, and its lone pair of electrons is involved in the aromatic π-system, making it non-basic. The N2 nitrogen, analogous to pyridine, has its lone pair in an sp2 hybrid orbital in the plane of the ring, which is available for protonation.

Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][2] The introduction of an N-methyl group and an alkyl substituent at the 3-position is expected to influence this basicity. Alkyl groups are generally electron-donating through an inductive effect, which should increase the electron density on the pyrazole ring and, consequently, the basicity of the N2 nitrogen. Therefore, the pKa of the conjugate acid of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is anticipated to be slightly higher than that of unsubstituted pyrazole.

  • Estimated pKa (Conjugate Acid): 3.0 - 4.0

This estimation is based on the known pKa of pyrazole and the expected electron-donating effect of the N-methyl and 3-alkyl substituents.

Acidity of the Hydroxyl Group (pKa of the Neutral Species)

The hydroxyl group of the ethanol substituent is a weak acid. The pKa of ethanol is approximately 16.[3] The pyrazole ring, being an electron-withdrawing aromatic system, is expected to have a modest acidifying effect on the hydroxyl proton through the inductive effect. However, this effect is transmitted through a two-carbon chain, which will attenuate its magnitude. Therefore, the pKa of the hydroxyl group in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is expected to be slightly lower than that of ethanol.

  • Estimated pKa (Alcohol Proton): 15.0 - 16.0

This estimation is derived from the pKa of ethanol, with a minor adjustment for the electron-withdrawing nature of the pyrazole ring.

Ionizable GroupTypeEstimated pKaPredominant Species at pH 7.4
Pyrazole N2Basic3.0 - 4.0Neutral
Ethanol OHAcidic15.0 - 16.0Neutral

Table 1: Summary of Estimated pKa Values for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Theoretical pKa Prediction: A Computational Workflow

Computational methods provide a powerful tool for estimating pKa values, offering insights that can guide experimental design.[4][5] Density Functional Theory (DFT) calculations, coupled with a suitable solvation model, can yield accurate predictions.

Rationale for the Computational Approach

The chosen workflow employs a thermodynamic cycle to calculate the free energy change of the acid-base reaction in solution. This approach is widely recognized for its ability to provide reliable pKa predictions.

Figure 1: Thermodynamic cycle for pKa calculation.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Optimize the geometries of the neutral, protonated (at N2), and deprotonated (at the hydroxyl) forms of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[6]

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Gas-Phase Free Energy Calculation:

    • Calculate the gas-phase Gibbs free energies (G_gas) for all three species from the results of the frequency calculations.

  • Solvation Free Energy Calculation:

    • Calculate the solvation free energies (G_solv) for all three species using an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), with water as the solvent.

  • pKa Calculation:

    • Calculate the pKa using the following equation:

      • pKa = (G_aq(B) + G_aq(H+) - G_aq(BH+)) / (2.303 * RT)

      • Where G_aq(X) = G_gas(X) + G_solv(X)

      • The value for the solvation free energy of the proton (G_aq(H+)) is a well-established literature value.

Experimental pKa Determination: A Validated Protocol

Experimental determination of pKa values remains the gold standard for accuracy. Potentiometric titration is a robust and widely used method for this purpose.[7][8]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. This method is chosen for its accuracy and applicability to a wide range of compounds. The use of co-solvents may be necessary for compounds with limited aqueous solubility.

G start Prepare Analyte Solution (known concentration in water or co-solvent) calibrate Calibrate pH Electrode (using standard buffers) start->calibrate titrate Titrate with Standard Acid/Base (e.g., 0.1 M HCl or NaOH) calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point(s) (first derivative plot) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate

Sources

Technical Guide: Hydrogen Bonding Capacity of Pyrazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, pyrazole ethanol derivatives represent a class of "privileged structures" due to their unique capacity for dynamic hydrogen bonding . Unlike static scaffolds, these moieties exhibit environment-dependent conformational plasticity—often termed "molecular chameleonicity."[1]

This guide provides a rigorous technical analysis of the hydrogen bonding (H-bond) capacity of these derivatives. It details the thermodynamic competition between intermolecular dimerization and intramolecular shielding (IMHB), providing researchers with the protocols necessary to quantify these interactions for optimizing drug solubility and membrane permeability.

Structural Mechanistics & Tautomeric Dynamics

The hydrogen bonding capacity of pyrazole ethanol derivatives is governed by three competing structural states. Understanding these states is prerequisite to accurate quantification.

The Donor-Acceptor Motif

The pyrazole ring functions as an amphoteric H-bond module:

  • N1 (Pyrrole-like): A strong H-bond donor (HBD).

  • N2 (Pyridine-like): A moderate H-bond acceptor (HBA).

  • Ethanol Side Chain: Provides an additional rotatable hydroxyl group acting as both donor and acceptor.

The "Chameleon" Equilibrium

In N-substituted pyrazole ethanols (e.g., 1-(2-hydroxyethyl)pyrazole), the molecule oscillates between an Open State (solvent-exposed) and a Closed State (pseudo-ring formation via IMHB).

  • Aqueous Media (High Dielectric): The open conformation prevails, maximizing hydration and solubility.

  • Lipophilic Media (Low Dielectric): The closed conformation prevails. The ethanol -OH donates a proton to the pyrazole N2, "masking" the polar surface area (PSA) and facilitating passive membrane transport.

PyrazoleDynamics Open OPEN STATE (High Polarity) Solvent Exposed Closed CLOSED STATE (Low Polarity) Intramolecular H-Bond (IMHB) Open->Closed Low Dielectric (Membrane) Dimer DIMER STATE (Intermolecular) Self-Association Open->Dimer High Conc. (>10 mM) Closed->Open High Dielectric (Cytosol) Dimer->Open Dilution

Figure 1: Conformational Dynamics. The equilibrium shifts based on solvent polarity and concentration, dictating the compound's physicochemical behavior.

Thermodynamic Profiling & Descriptors

To rationally design drugs containing this scaffold, qualitative observations must be translated into quantitative descriptors.

Abraham Solute Descriptors

The H-bond capacity is best quantified using Abraham’s summation parameters:

  • 
     (H-bond Acidity):  Measures the donor strength of the pyrazole NH (if present) and ethanol OH.
    
  • 
     (H-bond Basicity):  Measures the acceptor strength of the pyrazole N2 and ethanol O.
    

Comparative H-Bond Strength (Experimental Values)

ScaffoldDonor Site

(vs. Standard Acceptor)*

(Acidity)
Mechanism
Pyrazole N-H2.580.48Dimerizes strongly
Imidazole N-H3.420.57Stronger donor than pyrazole
Pyrrole N-H~1.800.41Weak donor (no acceptor N)
Pyrazole-Ethanol Side chain -OHVariable Dynamic Forms IMHB (6- or 7-membered ring)

*


 values derived from UV-Vis titration against a standard acceptor (e.g., pyrazinone sensor) in 

.
Cooperativity and Anticooperativity

In pyrazole ethanols, anticooperativity is often observed. Formation of an intramolecular H-bond (OH


 N2) reduces the electron density on the pyrazole ring, slightly weakening the basicity of the system to external protons, but significantly increasing lipophilicity (

).

Experimental Protocols

This section details the Self-Validating NMR Titration Protocol to determine the Association Constant (


) and confirm IMHB formation.
Protocol: H NMR Dilution Titration

Objective: Distinguish between intermolecular aggregation (dimers) and intramolecular H-bonding.

Materials:

  • Analyte: Pyrazole ethanol derivative (>98% purity).

  • Solvent: Anhydrous

    
     (dried over molecular sieves) to minimize water interference.
    
  • Instrument: 500 MHz NMR or higher.

Workflow:

  • Stock Preparation: Prepare a 100 mM stock solution of the analyte in

    
    .
    
  • Serial Dilution: Prepare 8 samples ranging from 100 mM down to 0.5 mM.

  • Acquisition: Acquire

    
    H NMR spectra at constant temperature (298 K).
    
  • Analysis: Track the chemical shift (

    
    ) of the hydroxyl (-OH) and pyrazole N-H protons.
    

Data Interpretation Logic:

  • Scenario A (Intermolecular H-Bonding):

    
     shifts upfield (lower ppm) significantly upon dilution. Explanation: Breaking dimers releases shielded protons.
    
  • Scenario B (Intramolecular H-Bonding):

    
     remains constant (or shifts negligibly) upon dilution. Explanation: The H-bond is internal and concentration-independent.
    
Protocol: Solvatochromic Assessment

Objective: Quantify "Chameleonicity" (Sensitivity to environment).

  • Measure

    
     in 
    
    
    
    (Non-polar).
  • Measure

    
     in 
    
    
    
    (Polar Aprotic).
  • 
     .
    
    • A large

      
       (> 2 ppm) indicates the solvent successfully broke the IMHB.
      
    • A small

      
       (< 0.5 ppm) indicates a "locked" conformation where the IMHB is too strong for the solvent to disrupt.
      

ExperimentalWorkflow Step1 Synthesize & Purify (>98% Purity) Step2 NMR Dilution Study (0.5 - 100 mM in CDCl3) Step1->Step2 Decision Shift in δ(OH)? Step2->Decision ResultA Significant Shift: Intermolecular Aggregation Decision->ResultA Yes (>0.5 ppm) ResultB No Shift: Intramolecular H-Bond (IMHB) Decision->ResultB No (<0.1 ppm) Step3 Calculate K_dimer (Saunders-Hyne Fit) ResultA->Step3 Step4 Calculate ΔG_IMHB (DFT/QTAIM Validation) ResultB->Step4

Figure 2: Analytical Workflow. Logic flow for distinguishing aggregation from intramolecular bonding using NMR.

Computational Validation (DFT & QTAIM)

Experimental data must be corroborated by computational modeling to visualize the "Bond Critical Points" (BCPs).

Methodology
  • Level of Theory: DFT B3LYP/6-311++G(d,p).[2]

  • Analysis: Quantum Theory of Atoms in Molecules (QTAIM).

  • Key Metric: Electron density (

    
    ) at the Bond Critical Point between the ethanol H and pyrazole N.
    
Interpretation
  • Weak H-Bond:

    
     au (Electrostatic).
    
  • Strong IMHB:

    
     au (Covalent character).
    
  • Energy Calculation: Use the Espinosa equation:

    
    .
    

Applications in Drug Discovery[1][3][4][5]

Permeability Enhancement

Incorporating a pyrazole ethanol motif allows for permeability modulation .

  • Case Study: In the design of JAK inhibitors (e.g., Ruxolitinib analogs), the pyrazole core is essential. Adding a hydroxyethyl tail can improve oral bioavailability by forming a transient IMHB during transit through the lipid bilayer, effectively lowering the Total Polar Surface Area (TPSA) dynamically.

Crystal Engineering

The dual donor/acceptor nature of pyrazole ethanols leads to robust supramolecular synthons . In solid-state formulations, these derivatives often form helical chains or cyclic tetramers, which can be exploited to control polymorphism and dissolution rates.

References

  • Caron, G., et al. (2020).[3][4] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.[3] Journal of Medicinal Chemistry.[1][4][5] Link

  • Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[6] Journal of Organic Chemistry.[5] Link

  • Hansen, P. E., et al. (2016). Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.[7] Molecules.[1][3][4][7][8][9][10][11][12][13][14] Link

  • Alex, A., et al. (2011).[4] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[15][4] MedChemComm. Link

  • Lynch, D. E., et al. (1999). Crystal and molecular structure of 4-fluoro-1H-pyrazole.[11] Journal of Chemical Crystallography. Link

Sources

Thermodynamic stability of 1-methyl-1H-pyrazol-3-yl moieties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Regiocontrol of 1-Methyl-1H-pyrazol-3-yl Moieties: A Technical Guide for Medicinal Chemistry

Executive Summary

The 1-methyl-1H-pyrazol-3-yl moiety is a privileged pharmacophore in modern drug discovery, serving as a critical hydrogen bond acceptor and scaffold in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. Its structural integrity relies on the precise regiochemical arrangement of the


-methyl group relative to the C3-attachment point.

This guide addresses the primary thermodynamic challenge associated with this moiety: the annular tautomerism of the pyrazole precursor and the subsequent regioselectivity of


-methylation. While the 1,3-disubstituted isomer (yielding the 3-yl moiety) is generally thermodynamically superior to the 1,5-isomer due to steric factors, synthetic routes often yield inseparable mixtures. This document details the thermodynamic drivers of this stability, protocols for enforcing regiocontrol, and self-validating characterization workflows.

Thermodynamic Landscape: The 1,3 vs. 1,5 Dichotomy

The stability of the 1-methyl-1H-pyrazol-3-yl moiety cannot be decoupled from its regioisomer, the 1-methyl-1H-pyrazol-5-yl moiety. Understanding the energy difference between these two forms is the foundation of synthetic design.

The Steric Penalty of the 1,5-Isomer

In 3-substituted pyrazoles, the tautomeric equilibrium exists between the 3-substituted and 5-substituted forms. Upon methylation, this equilibrium freezes into two distinct regioisomers.

  • 1,3-Isomer (Target): The

    
    -methyl group is remote from the C3-substituent. The steric interaction is minimal, limited to the adjacent C-H or lone pairs.
    
  • 1,5-Isomer (Impurity): The

    
    -methyl group is vicinal to the C5-substituent. This creates significant steric strain (A-strain), particularly if the drug scaffold attached at C5 is bulky (e.g., an aryl or heteroaryl ring).
    

Thermodynamic Rule of Thumb: DFT calculations (B3LYP/6-311++G**) consistently show that the 1,3-isomer is thermodynamically more stable by approximately 2.0 – 5.0 kcal/mol , depending on the bulk of the substituent.

Electrostatic Considerations

The pyrazole ring possesses a dipole. In the 1,3-isomer, the dipole vectors of the ring nitrogens and the substituents often align more favorably compared to the 1,5-isomer, where dipole opposition can raise the ground state energy.

Synthetic Control: Kinetic vs. Thermodynamic Pathways

Achieving high regioselectivity for the 1-methyl-1H-pyrazol-3-yl moiety requires manipulating the reaction coordinate to favor the lower-energy transition state (kinetic control) or the lower-energy product (thermodynamic control).

Mechanism of Alkylation

Direct alkylation of a 3-substituted pyrazole anion typically follows an


 mechanism.
  • N1 Attack (Favored): The nitrogen adjacent to the substituent (N2 in the 3-subst tautomer) is often sterically shielded. The distal nitrogen (N1) is more accessible, leading to the 1,3-product .

  • N2 Attack (Disfavored): Attack by the sterically hindered nitrogen yields the 1,5-product .

Critical Insight: While sterics favor the 1,3-isomer, coordination effects can invert this. If the electrophile contains a hydrogen-bond donor or a coordinating metal (e.g., Mg²⁺), it may pre-associate with the N2 lone pair, directing alkylation to the "wrong" nitrogen.

Visualization: Regioselective Alkylation Pathway

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mix) Deprotonation Anion Formation (NaH/THF) Start->Deprotonation TS_N1 TS: N1 Attack (Less Hindered) Deprotonation->TS_N1 Major Pathway TS_N2 TS: N2 Attack (Steric Clash) Deprotonation->TS_N2 Minor Pathway Prod_13 1,3-Isomer (Target: 3-yl moiety) Thermodynamically Stable TS_N1->Prod_13 Prod_15 1,5-Isomer (Impurity) Sterically Strained TS_N2->Prod_15

Caption: Kinetic and thermodynamic divergence in pyrazole alkylation. The N1 pathway minimizes steric clash in the transition state, leading to the stable 1,3-isomer.

Experimental Validation Protocol: The NOE Standard

Relying on LCMS retention times is insufficient for distinguishing regioisomers. The only self-validating protocol for confirming the 1-methyl-1H-pyrazol-3-yl structure is Nuclear Overhauser Effect (NOE) NMR spectroscopy .

The "Interaction Map" Hypothesis
  • Hypothesis: In the 1-methyl-1H-pyrazol-3-yl moiety, the

    
    -methyl protons are spatially distant from the substituent at C3. They are spatially proximal to the proton at C5.
    
  • Null Hypothesis (1,5-isomer): The

    
    -methyl protons are spatially proximal to the substituent at C5.
    
Step-by-Step Characterization Workflow
StepTechniqueObservation GoalInterpretation
1 1H NMR (1D) Identify N-Me singlet (

3.8-4.0 ppm) and Ring H (

6.0-8.0 ppm).
Establish baseline purity.
2 1D NOE / 2D NOESY Irradiate

-Me singlet.
Look for enhancement of adjacent signals.
3 Data Analysis Signal A: Enhancement of Pyrazole-H5. Signal B: Enhancement of Substituent protons.A = 1,3-Isomer (Target confirmed). B = 1,5-Isomer (Regioisomer impurity).
4 13C-HMBC Long-range coupling of

-Me protons.
Coupling to C5 (CH) confirms 1,3-structure; coupling to C5 (C-Subst) confirms 1,5.
Visualization: NOE Decision Tree

NOE_Logic Input Purified Isomer (1H NMR Sample) Exp Run 1D NOE Irradiate N-Me Peak Input->Exp Decision Which signal is enhanced? Exp->Decision Result_H5 Enhancement of Pyrazole Ring Proton (H5) Decision->Result_H5 NOE (+) Result_Subst Enhancement of Substituent Protons Decision->Result_Subst NOE (+) Conclusion_13 CONFIRMED: 1-methyl-1H-pyrazol-3-yl (1,3-Isomer) Result_H5->Conclusion_13 Conclusion_15 REJECTED: 1-methyl-1H-pyrazol-5-yl (1,5-Isomer) Result_Subst->Conclusion_15

Caption: Self-validating logic flow for distinguishing pyrazole regioisomers using NOE spectroscopy.

Physicochemical & Metabolic Stability

Beyond isomeric stability, the 1-methyl-1H-pyrazol-3-yl moiety exhibits specific physicochemical behaviors relevant to drug development.

  • Metabolic Hotspots: The

    
    -methyl group is susceptible to oxidative demethylation by CYP450 enzymes (specifically CYP2E1 and CYP2D6). However, the electron-deficient nature of the pyrazole ring (compared to pyrrole) renders the methyl group moderately stable.
    
    • Mitigation: If metabolic liability is high, deuteration (

      
      -CD
      
      
      
      ) or replacement with difluoromethyl (
      
      
      -CHF
      
      
      ) can increase metabolic stability.
  • LogP Contribution: The pyrazole ring lowers LogP relative to phenyl rings due to the polarity of the N-N bond. The 1,3-isomer is generally more polar (lower LogP) than the 1,5-isomer because the dipole moment is larger and more exposed to solvent.

  • pKa: The basicity of the pyrazole N2 (the acceptor) is modulated by the N1 substituent. The 1-methyl group is weakly electron-donating, slightly raising the pKa of N2 (approx pKa ~ 2.5), making it a weak hydrogen bond acceptor but stable to physiological pH.

References

  • Regioselectivity in Lithiation of 1-methylpyrazole. Balle, T., et al. (2006). Organic & Biomolecular Chemistry. Analysis of kinetic vs. thermodynamic control in pyrazole functionalization.

  • Decoding Ortho Regiospecificity in Pyrazole Synthesis. (2025). Organic & Biomolecular Chemistry. DFT studies on orbital interactions governing pyrazole formation.[1]

  • Selective N-Methylation of Pyrazoles. BenchChem Technical Support. Overview of steric and electronic factors influencing N1 vs N2 selectivity.

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. Rusak, V.V., et al. (2015).[2] Coke and Chemistry. Separation and characterization of dimethylpyrazole isomers.

  • Activation Energy Estimation for Alkylation of Pyrazole. WuXi Biology. QM calculations comparing N1 and N2 alkylation pathways.

Sources

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for diverse functionalization, making it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, functionalized pyrazole derivative, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a valuable building block for drug discovery and development. Its structure, featuring a primary alcohol tethered to a methylated pyrazole ring, offers multiple avenues for synthetic elaboration, positioning it as a key intermediate in the synthesis of more complex molecules.

This document provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, detailing its chemical identifiers, a validated synthesis protocol, its physicochemical and spectroscopic properties, and its potential applications in the field of drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The core identifiers for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol are summarized below.

IdentifierValueSource
CAS Number 177940-19-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
IUPAC Name 2-(1-methyl-1H-pyrazol-3-yl)ethanol
InChI Key UZCBREWTHAFSBZ-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CCO
MDL Number MFCD02853712

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is most effectively achieved through the reduction of a corresponding carboxylic acid ester, such as methyl 1-methyl-1H-pyrazole-3-carboxylate. This transformation is reliably carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The causality for this choice lies in the high reactivity of LiAlH₄, which is necessary for the efficient reduction of the ester functional group to a primary alcohol.[3] Alternative, milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

The overall synthetic workflow involves two main stages: the synthesis of the pyrazole ester precursor and its subsequent reduction.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Workup & Purification A 1,3-Dicarbonyl Compound C Methyl 1-methyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol C->E Ester Reduction D Lithium Aluminum Hydride (LiAlH₄) in dry THF D->E F Quenching (e.g., Fieser workup) E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Logical workflow for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.
Detailed Experimental Protocol: Reduction of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol is a robust, self-validating procedure adapted from standard methodologies for LiAlH₄ reductions of esters.[4][5] The choice of an inert atmosphere and anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with moisture.

Materials and Equipment:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, all under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, carefully suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. The use of excess hydride ensures the complete conversion of the ester.

  • Substrate Addition: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ester.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate. This is a safer alternative to quenching directly with water. Following this, a standard Fieser workup procedure is recommended for safety and efficiency[6]:

    • Slowly add water (X mL per X g of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH (X mL per X g of LiAlH₄ used).

    • Slowly add water again (3X mL per X g of LiAlH₄ used).

  • Isolation: Stir the resulting granular white precipitate for 15-30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude alcohol can then be purified by silica gel column chromatography to afford the final product, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Spectroscopic and Physicochemical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

  • Pyrazole Ring Protons (H4, H5): Two doublets in the aromatic region (approx. δ 6.0-7.5 ppm). The H5 proton, being adjacent to the N-methyl group, will likely appear more downfield than the H4 proton.

  • N-Methyl Protons (-NCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Ethyl Chain Protons (-CH₂CH₂OH): Two triplets. The methylene group adjacent to the pyrazole ring (-CH₂-Ar) would appear around δ 2.7-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent (typically δ 1.5-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Pyrazole Ring Carbons: Three signals are expected in the range of δ 105-150 ppm.

  • N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.

  • Ethyl Chain Carbons (-CH₂CH₂OH): The carbon adjacent to the oxygen will be the most deshielded, appearing around δ 60-65 ppm. The carbon attached to the pyrazole ring will likely be in the δ 30-35 ppm range.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 126. The fragmentation pattern would be expected to include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the ethyl chain. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 127.08659 and [M+Na]⁺ at m/z 149.06853.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key functional group absorptions:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Absorptions for sp² C-H (pyrazole ring) will appear just above 3000 cm⁻¹, while sp³ C-H (methyl and ethyl groups) stretches will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretch: Medium intensity peaks in the 1500-1670 cm⁻¹ region corresponding to the pyrazole ring.

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.

Applications in Drug Discovery and Development

While specific, marketed drugs containing the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol moiety are not publicly documented, its utility lies in its role as a versatile intermediate. The pyrazole core is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

The precursor, 1-Methyl-1H-pyrazole-3-carboxylic acid, has been identified as an intermediate in the synthesis of inhibitors for Stearoyl-CoA desaturase (SCD1/5), enzymes implicated in metabolic disorders.[11] This suggests that derivatives of this scaffold, including our title compound, are of significant interest in metabolic disease research.

The primary alcohol functionality of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol serves as a synthetic handle for further modification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, or amines, allowing for its incorporation into larger, more complex molecular architectures. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Applications cluster_0 Functional Group Transformations cluster_1 Resulting Intermediates cluster_2 Therapeutic Areas A 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol B Oxidation A->B C Esterification / Etherification A->C D Conversion to Amine A->D E Aldehydes / Carboxylic Acids B->E F Esters / Ethers C->F G Amines D->G H Metabolic Diseases (e.g., SCD inhibition) E->H I Oncology F->I J Anti-inflammatory Agents G->J

Potential synthetic utility and therapeutic applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is not widely available. However, based on data for structurally related pyrazole derivatives, general handling precautions should be observed.[12][13]

  • Health Hazards: Assumed to be harmful if swallowed. May cause skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from strong oxidizing agents and acids.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move person to fresh air.[12]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[15]

Always consult a comprehensive, compound-specific SDS before handling and perform a thorough risk assessment.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis via the reduction of readily available pyrazole esters, combined with the versatility of its primary alcohol functionality, makes it an important intermediate for accessing a wide range of more complex molecular targets. While detailed characterization and application data in the public domain are limited, its structural relationship to known bioactive scaffolds suggests its utility in the exploration of new therapeutic agents, particularly in the areas of metabolic disease, oncology, and inflammation. Researchers employing this compound should adhere to rigorous safety protocols based on the known hazards of similar pyrazole derivatives.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2025).
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a source providing standard organic chemistry experimental procedures.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (2008). L-Valinol. Organic Syntheses, 85, 179.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • The Royal Society of Chemistry. (2012).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2020).
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
  • PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • Usiena air. (n.d.).
  • Research Square. (2025). An efficient reactions for synthesis of functionalized pyrazoles.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).

Sources

An In-depth Technical Guide on the LogP and Hydrophobicity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate ballet of drug discovery and development, a molecule's ability to navigate the complex biological milieu is paramount to its success. Among the myriad of physicochemical properties that govern this journey, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][3][4] An optimal level of lipophilicity is a key attribute of a successful drug candidate, influencing its solubility, permeability across biological membranes, and binding affinity to its target protein.[4][5] This guide provides an in-depth exploration of the LogP and hydrophobicity of the pyrazole derivative, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a scaffold of increasing importance in medicinal chemistry.[6][7][8][9]

The Compound in Focus: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[6][8] The compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 177940-19-1) is a functionalized pyrazole with a hydroxyethyl substituent. This substitution pattern is of interest as it can significantly influence the molecule's overall physicochemical properties, including its hydrophobicity.

PropertyValueSource
Molecular Formula C6H10N2O[10]
Molecular Weight 126.16 g/mol [10]
Predicted XlogP -0.2[11]
Predicted XLogP3 (for the related 2-azido derivative)0.5[12]

The predicted LogP value of -0.2 suggests that 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a relatively hydrophilic compound. This is expected due to the presence of the polar hydroxyl group and the nitrogen atoms in the pyrazole ring, which can act as hydrogen bond acceptors.[6] The hydrophilicity of a molecule can be advantageous for solubility but may present challenges for membrane permeability. Therefore, a precise understanding and, ideally, experimental determination of its LogP is crucial for any drug development program involving this or similar scaffolds.

Methodologies for Determining LogP: A Practical Guide

The determination of LogP can be approached through two main avenues: in silico prediction and experimental measurement. While computational methods offer speed and cost-effectiveness, experimental methods provide the "ground truth" and are indispensable for confirming predicted values.[13]

In Silico LogP Prediction: The First Pass

A variety of computational algorithms are available to predict LogP values based on a molecule's structure.[14] These methods are invaluable for high-throughput screening of virtual libraries and for providing an initial estimate of a compound's lipophilicity before synthesis.

Commonly Used Algorithms:

  • Atom-based methods (e.g., XLogP): These methods calculate LogP by summing the contributions of individual atoms.[11][12]

  • Fragment-based methods (e.g., Rekker method): LogP is estimated by summing the contributions of molecular fragments.[15]

  • Property-based methods (e.g., Ghose-Crippen): This approach uses the contributions of atoms based on their chemical environment.[15]

  • Neural network and machine learning models: These models are trained on large datasets of experimentally determined LogP values to predict the lipophilicity of new compounds.[14][15]

Workflow for In Silico LogP Prediction:

G cluster_input Input cluster_prediction Prediction Software cluster_output Output Input 2D Structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (SMILES: CN1C=CC(=N1)CCO) Software Select LogP Prediction Software (e.g., ACD/LogP, Molinspiration, SwissADME) Input->Software Import Structure Algorithms Choose Prediction Algorithms (e.g., XLogP, ALOGPS, WLOGP) Software->Algorithms Select Methods PredictedLogP Predicted LogP Values Algorithms->PredictedLogP Calculate Analysis Analyze and Compare Predictions PredictedLogP->Analysis Consolidate Results

Caption: Workflow for in silico LogP prediction of a target molecule.

Experimental LogP Determination: The Gold Standard

Experimental methods provide a direct measure of a compound's partitioning behavior between an aqueous and an immiscible organic phase, most commonly n-octanol and water.

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination.[13][16][17] It directly measures the concentration of the analyte in both phases after they have reached equilibrium.

Detailed Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking the two phases together for 24 hours and allowing them to separate.

    • Saturate water with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

  • Preparation of the Test Solution:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The phase ratio can be adjusted depending on the expected LogP. For a hydrophilic compound, a higher ratio of octanol to water may be beneficial.

    • Shake the mixture vigorously for a predetermined amount of time (e.g., 1 hour) at a constant temperature (typically 25 °C) to allow for complete partitioning.

    • Allow the phases to separate completely. Centrifugation may be necessary to ensure a clean separation.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]water

    • The LogP is the base-10 logarithm of the partition coefficient:

      • LogP = log10(P)

Workflow for the Shake-Flask Method:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepPhases Prepare Pre-saturated n-Octanol and Water Mix Mix n-Octanol Solution and Water PrepPhases->Mix PrepSample Prepare Stock Solution of Analyte in n-Octanol PrepSample->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify Quantify Analyte in Each Phase (HPLC/UV) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Experimental workflow for the shake-flask LogP determination.

RP-HPLC offers a faster and more automated alternative to the shake-flask method for LogP determination.[1][13][18] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Principle:

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). Hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The logarithm of the capacity factor (k') is linearly related to the LogP of a series of compounds.

Detailed Protocol:

  • System Setup:

    • Use an HPLC system with a C18 column.

    • The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol).

  • Calibration:

    • Select a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

    • Inject each standard compound and determine its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (retention time of an unretained compound).

    • Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

  • Sample Analysis:

    • Inject the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol sample and determine its retention time.

    • Calculate the log(k') for the test compound.

  • LogP Determination:

    • Using the linear regression equation from the calibration curve, determine the LogP of the test compound from its log(k') value.

Workflow for RP-HPLC LogP Determination:

G cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_result Result Setup HPLC System with C18 Column Calibrate Inject Standards with Known LogP Values Setup->Calibrate Curve Generate Calibration Curve (log(k') vs. LogP) Calibrate->Curve DetermineLogP Determine LogP from Calibration Curve Curve->DetermineLogP InjectSample Inject Test Compound GetRetention Determine Retention Time InjectSample->GetRetention CalcK Calculate log(k') GetRetention->CalcK CalcK->DetermineLogP

Caption: Experimental workflow for RP-HPLC-based LogP determination.

Structure-Hydrophobicity Relationship of Pyrazole Derivatives

The hydrophobicity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[6][19]

  • N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role. In our target molecule, the N-methyl group is relatively small and has a modest contribution to lipophilicity. Larger, more hydrophobic groups at this position would increase the LogP.

  • C-Substitution: The hydroxyethyl group at the C3 position is the primary driver of the compound's hydrophilicity. The hydroxyl group is a strong hydrogen bond donor and acceptor, favoring partitioning into the aqueous phase. Masking or replacing this hydroxyl group with a less polar functional group would dramatically increase the LogP. For instance, converting the alcohol to an ether or an ester would lead to a more lipophilic compound.

  • Positional Isomerism: The relative positions of the substituents on the pyrazole ring can also influence hydrophobicity, though often to a lesser extent than the nature of the substituents themselves.

Logical Relationship Diagram:

G cluster_compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol cluster_properties Physicochemical Properties cluster_substituents Key Structural Features Structure Chemical Structure Pyrazole Pyrazole Ring (Aromatic, N-heterocycle) Structure->Pyrazole NMethyl N-Methyl Group (Increases Lipophilicity slightly) Structure->NMethyl Hydroxyethyl Hydroxyethyl Group (Primary driver of Hydrophilicity) Structure->Hydroxyethyl LogP LogP / Hydrophobicity Solubility Aqueous Solubility LogP->Solubility Inversely Correlated Permeability Membrane Permeability LogP->Permeability Directly Correlated (within optimal range) Pyrazole->LogP NMethyl->LogP Hydroxyethyl->LogP

Caption: Relationship between structure and hydrophobicity for the target molecule.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the LogP and hydrophobicity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The predicted low LogP value, driven by the hydroxyethyl substituent, suggests that this compound is predominantly hydrophilic. For drug development purposes, this property may be beneficial for aqueous solubility but could pose a challenge for cell permeability. The detailed protocols for both in silico prediction and experimental determination of LogP provide a robust framework for researchers to accurately characterize this and other novel chemical entities. A thorough understanding and careful modulation of lipophilicity are critical for the successful optimization of pyrazole-based scaffolds into viable drug candidates. Future work should focus on the experimental validation of the predicted LogP value and the synthesis and evaluation of analogs with modified substituents to explore the structure-lipophilicity relationship further and to fine-tune the ADMET properties of this promising class of compounds.

References

  • Shultz, M. D. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Płonka, J. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed. [Link]

  • Creative Biolabs. Lipophilicity. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Domanski, M. S., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]

  • Ciura, K., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

  • Liu, X., et al. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Bhal, S. K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • PubChem. 2-azido-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. [Link]

  • ECETOC. assessment of reverse - phase. [Link]

  • Gao, H., et al. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]

  • YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools. [Link]

  • CompuDrug. PrologP. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • American Elements. 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • The Journal of Medical Investigation. Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Kharl, R. K., et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Alam, M. M., et al. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Kumar, R., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Wang, Y., et al. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • PubChemLite. 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. [Link]

  • ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • ResearchGate. Structure of pyrazole and pyrazole-containing drugs. [Link]

  • Kerassa, A. (2015, November 12). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

  • PubChem. 2-(1H-pyrazol-3-yl)ethan-1-ol. [Link]

  • PubChem. 2-Methyl-1-(1H-pyrazol-1-yl)but-3-yn-2-ol. [Link]

  • del Aguila, M. A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • PubChemLite. 2-(1-methyl-1h-pyrazol-4-yl)ethanol. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics, including kinase inhibitors, anti-inflammatory agents, and antivirals.[1][2][3] Its metabolic stability and versatile interaction capabilities make it a highly desirable moiety in drug design.[1][4] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of a key building block, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, into novel drug scaffolds. We will explore the underlying medicinal chemistry rationale and present step-by-step synthetic methodologies, empowering researchers to leverage this versatile synthon in their drug discovery programs.

Introduction: The Rationale for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

The selection of a building block in drug discovery is a critical decision driven by its potential to impart favorable physicochemical and pharmacological properties. 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol offers a unique combination of features that make it an exceptionally valuable tool for scaffold decoration and fragment-based drug design.

  • The 1-Methylpyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] The N1-methylation in this specific building block serves two crucial purposes:

    • Blocks Metabolic N-Conjugation: It eliminates the possibility of phase II metabolic reactions (e.g., glucuronidation) at the N1 position, a common metabolic pathway for N-H containing heterocycles.

    • Removes H-Bond Donor: The methyl group removes a hydrogen bond donor, which can favorably impact cell permeability and oral bioavailability by reducing the molecule's polarity.

  • The Ethanol Linker: The two-carbon ethyl linker provides a degree of conformational flexibility, allowing the pyrazole headgroup to orient itself optimally within a target's binding pocket.

  • The Primary Alcohol Handle: The terminal primary alcohol (-CH₂OH) is the key to this building block's synthetic versatility. It serves as a robust and predictable reactive handle for covalent attachment to a core scaffold through a variety of well-established chemical transformations.

The overall structure presents a metabolically stable, polar headgroup (the pyrazole) capable of acting as a hydrogen bond acceptor, connected by a flexible linker to a reactive site for conjugation.

Physicochemical Properties Profile

A summary of the key computed and known properties of the title compound provides insight into its drug-like characteristics.

PropertyValueSource / Comment
Molecular Formula C₆H₁₀N₂OPubChem CID: 22611360[5]
Molecular Weight 126.16 g/mol Calculated
Monoisotopic Mass 126.079315 DaPubChem CID: 22611360[5]
XlogP (predicted) -0.2PubChem CID: 22611360[5]
Hydrogen Bond Donors 1 (the -OH group)Calculated
Hydrogen Bond Acceptors 2 (the pyrazole N2 and the -OH oxygen)Calculated
Nature Weakly basic solidGeneral knowledge of pyrazoles

Core Synthetic Strategies and Protocols

The primary alcohol of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is the gateway to its incorporation into larger molecules. The following section details four robust and widely applicable protocols for its derivatization.

G cluster_start cluster_products start_node 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol ether Ether-Linked Scaffold start_node->ether Williamson Ether Synthesis (NaH, R-X) ester Ester-Linked Scaffold start_node->ester Esterification (EDC, R-COOH) aldehyde Intermediate Aldehyde start_node->aldehyde Oxidation (DMP, PCC) amine Amine-Linked Scaffold (via Reductive Amination) aldehyde->amine Reductive Amination (R₂NH, NaBH(OAc)₃) G cluster_workflow Esterification Workflow start Combine: - Scaffold-COOH - Pyrazole-Ethanol - DMAP (cat.) - Anhydrous DCM step1 Cool to 0°C start->step1 step2 Add EDC·HCl step1->step2 step3 Warm to RT Stir 6-24h step2->step3 step4 Monitor by TLC / LC-MS step3->step4 step5 Aqueous Workup: 1. 1M HCl 2. NaHCO₃ 3. Brine step4->step5 step6 Dry (Na₂SO₄) Concentrate step5->step6 step7 Purify: Flash Chromatography step6->step7 end_node Pure Ester Product step7->end_node G cluster_logic Medicinal Chemistry Strategy core Core Scaffold (Kinase Hinge Binder) linker Linker (Ether Bond) core->linker Attachment Point (e.g., C5-Br) frag Pyrazole Fragment (Solubilizing Group) frag->linker Reactive Handle (-OH group) candidate New Drug Candidate (Improved Properties) linker->candidate

Sources

Application Notes and Protocols for Bioconjugation Utilizing Pyrazole Alcohol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Moieties in Advanced Bioconjugation

The field of bioconjugation is in a perpetual state of innovation, driven by the need for more stable, specific, and controllable methods to link biomolecules with therapeutic agents, imaging probes, or other functional moieties.[1][] Antibody-drug conjugates (ADCs) stand as a testament to the success of this field, where the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety.[][3][4] While various linker technologies have been developed, the exploration of novel chemical scaffolds that offer unique properties continues to be a vibrant area of research.[5][6]

This document explores the burgeoning potential of pyrazole-based linkers, with a specific focus on a hypothetical "pyrazole alcohol" linker construct. Pyrazole, a five-membered heterocyclic diamine, offers a unique combination of chemical stability, synthetic versatility, and the potential for tailored reactivity, making it an attractive candidate for advanced linker design.[7][8] We will delve into the theoretical underpinnings of how a pyrazole alcohol linker could be designed for controlled payload release, particularly for alcohol-containing payloads, which have traditionally presented challenges for linker attachment.[9][10]

These application notes are intended for researchers, scientists, and drug development professionals who are looking to push the boundaries of current bioconjugation technologies. We will provide a scientifically grounded, hypothetical framework for the design, synthesis, and application of pyrazole alcohol linkers, complete with detailed experimental protocols and visual aids to guide the exploration of this novel linker chemistry.

I. The Rationale for Pyrazole Alcohol Linkers: A Mechanistic Perspective

The core concept behind a "pyrazole alcohol linker" is to leverage the pyrazole ring as a stable, synthetically tractable scaffold that can be functionalized with a self-immolative spacer terminating in an alcohol. This design is particularly relevant for the conjugation of payloads that possess a hydroxyl group as their primary point of attachment.

A. Proposed Mechanism of Action

The proposed mechanism for a pyrazole alcohol linker is centered on a "trigger-and-release" cascade, a common strategy in cleavable linker design.[][12] The pyrazole ring itself would serve as a stable core, while other functionalities on the ring or attached side chains would be designed to respond to a specific trigger, such as enzymatic cleavage or a change in pH.

The general workflow for the action of a hypothetical pyrazole alcohol linker is depicted below:

Pyrazole_Alcohol_Linker_Mechanism cluster_0 Intact Bioconjugate in Circulation cluster_1 Triggering Event at Target Site cluster_2 Self-Immolation and Payload Release Biomolecule Biomolecule Pyrazole_Linker Pyrazole Alcohol Linker Biomolecule->Pyrazole_Linker Stable Conjugation Payload Alcohol-Containing Payload Pyrazole_Linker->Payload Stable Ether/Ester Bond Trigger Trigger (e.g., Enzyme, pH) Cleavage Linker Cleavage Trigger->Cleavage Self_Immolation Self-Immolative Cascade Cleavage->Self_Immolation Initiates Cascade Released_Payload Free Payload (Active) Self_Immolation->Released_Payload Linker_Byproduct Linker Byproduct Self_Immolation->Linker_Byproduct

Figure 1: Conceptual workflow of a triggerable pyrazole alcohol linker.

B. Advantages of the Pyrazole Scaffold
  • Synthetic Accessibility: Pyrazole synthesis is well-established, with numerous methods available to create substituted pyrazoles, allowing for fine-tuning of the linker's properties.[13][14]

  • Chemical Stability: The aromatic nature of the pyrazole ring imparts significant stability, a crucial feature for linkers to prevent premature payload release during circulation.[7]

  • Modularity: The pyrazole ring can be functionalized at multiple positions, enabling the attachment of the biomolecule, the payload, and a triggering moiety in a well-defined spatial arrangement.

II. Design and Synthesis of a Hypothetical Pyrazole Alcohol Linker

The design of a functional pyrazole alcohol linker requires careful consideration of three key components: the point of attachment to the biomolecule, the triggering mechanism, and the self-immolative spacer connected to the payload.

A. General Structure

A plausible general structure for a pyrazole alcohol linker is presented below:

Figure 2: Key components of a hypothetical pyrazole alcohol linker.

B. Synthetic Strategy: A Conceptual Protocol

The synthesis of a pyrazole alcohol linker would likely involve a multi-step process. The following is a conceptual protocol for the synthesis of a pyrazole-based linker precursor.

Protocol 1: Synthesis of a Functionalized Pyrazole Core

This protocol is based on the well-established Knorr pyrazole synthesis.[15]

  • Objective: To synthesize a pyrazole ring with orthogonal functional groups for further elaboration.

  • Materials:

    • Substituted hydrazine (e.g., 4-hydrazinobenzoic acid for later attachment to a biomolecule)

    • β-ketoester with a protected alcohol functionality

    • Glacial acetic acid

    • Ethanol

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Procedure:

    • Dissolve the substituted hydrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add the β-ketoester (1 equivalent) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the functionalized pyrazole core.

  • Characterization: Confirm the structure of the synthesized pyrazole core using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Bioconjugation and Payload Release: Experimental Protocols

The following protocols are designed to guide the researcher through the process of conjugating the hypothetical pyrazole alcohol linker to an antibody and subsequently demonstrating payload release.

A. Protocol 2: Conjugation of the Pyrazole Alcohol Linker to an Antibody

This protocol assumes a cysteine-reactive linker.

  • Objective: To covalently attach the pyrazole alcohol linker-payload construct to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution

    • Pyrazole alcohol linker-payload construct with a maleimide group

    • Quenching reagent (e.g., N-acetylcysteine)

    • Size-exclusion chromatography (SEC) column

  • Procedure:

    • Antibody Reduction:

      • Incubate the mAb with a calculated amount of TCEP (e.g., 2.5 equivalents) at 37°C for 1-2 hours to partially reduce the interchain disulfides.

    • Conjugation:

      • Add the pyrazole alcohol linker-payload construct (e.g., 5-10 equivalents) to the reduced mAb.

      • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quenching:

      • Add an excess of the quenching reagent to cap any unreacted maleimide groups.

    • Purification:

      • Purify the resulting antibody-drug conjugate (ADC) using an SEC column to remove excess linker-payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

B. Protocol 3: In Vitro Payload Release Assay

This protocol assumes an enzyme-cleavable linker.

  • Objective: To demonstrate the controlled release of the alcohol-containing payload from the ADC in the presence of a specific enzyme.

  • Materials:

    • Purified ADC with the pyrazole alcohol linker

    • Target enzyme (e.g., Cathepsin B)

    • Assay buffer (e.g., acetate buffer, pH 5.5, with DTT for Cathepsin B activation)

    • Control buffer (e.g., PBS, pH 7.4)

    • LC-MS system for analysis

  • Procedure:

    • Incubate the ADC at a final concentration of 1 mg/mL in both the assay buffer with the enzyme and the control buffer without the enzyme.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction.

    • Quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate precipitation of the protein).

    • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the percentage of released payload versus time for both the enzyme-treated and control samples.

    • A significant increase in payload release in the presence of the enzyme compared to the control demonstrates specific, enzyme-mediated cleavage.

IV. Data Presentation and Interpretation

Quantitative data from the characterization and release assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Characterization of the Pyrazole Alcohol Linker ADC

ParameterResultMethod
Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregation<2%SEC-HPLC

Table 2: In Vitro Payload Release Kinetics

Time (hours)% Release (with Enzyme)% Release (Control)
000
115.2<1
445.8<1
878.11.2
2492.52.5

V. Troubleshooting and Field-Proven Insights

  • Low DAR: If the DAR is consistently low, consider increasing the equivalents of the linker-payload construct or optimizing the reduction conditions for the antibody.

  • Aggregation: ADC aggregation can be caused by hydrophobic payloads or linkers. Consider incorporating hydrophilic moieties, such as PEG spacers, into the linker design to improve solubility.[1]

  • Premature Payload Release: If significant payload release is observed in the control group of the release assay, it may indicate linker instability. The stability of the pyrazole core and the self-immolative spacer should be reassessed.

  • Synthetic Challenges: The synthesis of multifunctional pyrazoles can be complex. Careful selection of protecting groups and reaction conditions is crucial for success.

VI. Conclusion and Future Directions

The concept of a pyrazole alcohol linker represents a promising, albeit exploratory, avenue in the field of bioconjugation. The inherent stability and synthetic versatility of the pyrazole scaffold offer a robust platform for the development of next-generation linkers.[7][8] The protocols and conceptual frameworks provided in this document are intended to serve as a starting point for researchers interested in pioneering this novel technology. Future work should focus on the synthesis and characterization of a diverse library of pyrazole alcohol linkers to systematically evaluate the impact of different substituents and triggering mechanisms on ADC performance. The successful development of such linkers would provide a valuable new tool for the targeted delivery of alcohol-containing payloads, expanding the scope of bioconjugate therapeutics.

VII. References

  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.

  • AIR Unimi. Innovative linker strategies for tumor-targeted drug conjugates.

  • SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.

  • BOC Sciences. Cleavable Linker Products | High-Quality Supply.

  • PMC. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

  • Spring. (2019, August 21). Cleavable linkers in antibody–drug conjugates.

  • BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.

  • BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • ResearchGate. (2022, August 26). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

  • PMC. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors.

  • PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.

  • ResearchGate. (2025, August 5). Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates.

  • Chemical Communications (RSC Publishing). Targeted delivery of alcohol-containing payloads with antibody-drug conjugates.

Sources

Catalytic Utility of 1-Methyl-1H-pyrazol-3-yl Complexes: From Cross-Coupling to Dehydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of 1-Methyl-1H-pyrazol-3-yl Complexes Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Ligand Architecture

The 1-methyl-1H-pyrazol-3-yl moiety represents a distinct class of N-donor ligands in organometallic catalysis. Unlike their N-unsubstituted (1H) counterparts, which are "protic" and capable of metal-ligand bifunctional catalysis via deprotonation, the 1-methyl variants are "aprotic." This methylation blocks the nitrogen site, preventing the formation of bridging pyrazolates and enforcing a discrete, often chelating, coordination mode.

Key Architectural Advantages:

  • Steric Steering: The methyl group at the 1-position projects into the metal's coordination sphere, influencing the geometry and preventing the formation of coordinatively saturated, inactive polymeric species.

  • Hemilability: In bidentate systems (e.g., 2-(1-methyl-1H-pyrazol-3-yl)pyridine), the pyrazole nitrogen is a weaker donor than pyridine, allowing for reversible decoordination to open vacant sites for substrate binding during catalytic cycles.

  • Electronic Tuning: The electron-rich pyrazole ring acts as a strong

    
    -donor, stabilizing high-valent metal centers (e.g., Pd(II), Ru(II)) against reduction.
    

This guide details two primary applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation , alongside a brief note on Copper-catalyzed oxidation.

Application Case Study A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale

Palladium complexes bearing 2-(1-methyl-1H-pyrazol-3-yl)pyridine (often abbreviated as L1 ) exhibit superior stability compared to simple phosphine systems. The N^N chelate effect prevents rapid catalyst decomposition (palladium black formation) while the steric bulk of the 1-methyl group facilitates the difficult reductive elimination step in biaryl synthesis.

Mechanism of Action

The reaction proceeds via a standard Pd(0)/Pd(II) cycle. The hemilabile nature of the pyrazole unit is critical here; it stabilizes the resting state but can dissociate or flex to accommodate the bulky boronic acid during transmetallation.

SuzukiCycle Precursor Pre-Catalyst [Pd(OAc)2 + L] ActiveCat Active Species [Pd(0)(L)] Precursor->ActiveCat Reduction (in situ) OxAdd Oxidative Addition [Pd(II)(L)(Ar-X)] ActiveCat->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation [Pd(II)(L)(Ar-Ar')] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation Hemilability NOTE: 1-Methyl-pyrazole arm may partially dissociate to relieve steric strain. TransMet->Hemilability RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for Suzuki coupling using a chelating pyrazole ligand. The 1-methyl group prevents dimerization of the active species.

Experimental Protocol

Objective: Coupling of 4-bromoanisole with phenylboronic acid.

Reagents:

  • Catalyst Precursor: Pd(OAc)₂ (1.0 mol%)

  • Ligand: 2-(1-methyl-1H-pyrazol-3-yl)pyridine (1.1 mol%)

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)[1]

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene (anhydrous, 3 mL)

Step-by-Step Methodology:

  • Ligand Complexation (In Situ): In a dry Schlenk tube, dissolve Pd(OAc)₂ (2.2 mg) and the Ligand (1.1 equiv relative to Pd) in 1 mL of toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow, indicating coordination.

  • Substrate Addition: Add 4-bromoanisole, phenylboronic acid, and K₂CO₃ to the reaction vessel.

  • Solvent & Degassing: Add the remaining toluene (2 mL). Degas the mixture by bubbling Nitrogen or Argon for 5 minutes to remove dissolved oxygen (crucial to prevent homocoupling).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL). Dry the organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Table 1: Representative Optimization Data

EntryLigandBaseSolventTemp (°C)Yield (%)
1None (Pd only)K₂CO₃Toluene100<10
2PPh₃K₂CO₃Toluene10065
32-(1-Me-pz)py K₂CO₃ Toluene 100 92
42-(1-Me-pz)pyCsFDioxane8088

Application Case Study B: Ruthenium-Catalyzed Transfer Hydrogenation

Rationale

Ruthenium complexes utilizing the NNN pincer framework (e.g., 2,6-bis(1-methyl-1H-pyrazol-3-yl)pyridine) are robust catalysts for the reduction of ketones to alcohols. Unlike the "Noyori-type" catalysts that require an NH moiety for metal-ligand bifunctional catalysis, these 1-methylated complexes operate via an inner-sphere mechanism or require strong base activation to generate a hydrido-ruthenium species. Their primary advantage is high thermal stability and resistance to acidic quenching.

Experimental Protocol

Objective: Transfer hydrogenation of Acetophenone to 1-Phenylethanol.

Reagents:

  • Complex: [RuCl₂(PPh₃)(2,6-bis(1-methyl-pyrazol-3-yl)pyridine)] (0.1 mol%)

  • Substrate: Acetophenone (1.0 mmol)

  • Hydrogen Source: 2-Propanol (solvent)[2][3]

  • Base Promoter: KOtBu (2.0 mol%)

Workflow Visualization:

RuWorkflow Setup 1. Setup Argon Atmosphere Dry 2-Propanol Activation 2. Activation Add Ru-Cat + KOtBu Generate Ru-H species Setup->Activation Mix Reaction 3. Reaction Reflux (82°C) 1-4 Hours Activation->Reaction Add Ketone Quench 4. Isolation Evaporate Solvent Flash Column Reaction->Quench Monitor GC

Figure 2: Workflow for Transfer Hydrogenation. The base (KOtBu) is essential to generate the active Ruthenium-Hydride species from the dichloride precursor.

Step-by-Step Methodology:

  • Catalyst Preparation: If not commercially available, the complex is prepared by refluxing RuCl₂(PPh₃)₃ with the NNN ligand in methanol for 3 hours.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the Ru-complex (0.001 mmol) and KOtBu (0.02 mmol) in dry 2-propanol (5 mL). Stir for 5 minutes to activate the catalyst (formation of Ru-isopropoxide/hydride species).

  • Substrate Addition: Add acetophenone (1.0 mmol).

  • Reflux: Heat the mixture to reflux (82°C) under an argon atmosphere. Monitor conversion by GC or TLC.[4]

  • Completion: Upon completion (typically 1-3 hours), evaporate the 2-propanol under vacuum.

  • Purification: Pass the residue through a short pad of silica gel using ethyl acetate to remove the metal salts. Evaporate to yield the pure alcohol.

Secondary Application: Copper-Catalyzed Oxidation

Note: Simple 1-methylpyrazole complexes (e.g., [Cu(1-Me-pz)₂Cl₂]) exhibit catecholase activity (oxidation of catechols to o-quinones).

  • Protocol: Mix CuCl₂ (1 equiv) with 1-methylpyrazole (2 equiv) in Methanol. Add catechol substrate.[5][6][7] Monitor the formation of o-quinone at 390 nm (UV-Vis). This mimics the active site of type-3 copper enzymes.

Troubleshooting & Optimization

  • Catalyst Deactivation: If the Pd-Suzuki reaction turns black immediately (Pd precipitation), the ligand loading is likely too low or the ligand has oxidized. Ensure a slight excess of ligand (1.1:1 to 1.5:1 L:M ratio).

  • Low Conversion (Ru-System): The 1-methylated NNN ligands are sterically more demanding than terpyridine. If conversion is slow, increase the temperature (use 2-butanol, 100°C) or increase base loading to 5 mol%.

  • Solvent Effects: For Pd-coupling, if solubility is an issue in Toluene, switch to DMF or Dioxane/Water mixtures. The pyrazole ligand is robust enough to handle aqueous conditions.

References

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine. PMC - NIH. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands. ACS Omega. [Link]

  • Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands. JOCPR. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Ticket ID: PYR-OH-3-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Optimization & Troubleshooting Guide

Executive Diagnostic: Why Your Yield is Low

Before adjusting stoichiometry or temperature, we must validate the synthetic route.[1] Low yields in this specific synthesis usually stem from one of three "Silent Killers":

  • The Regioselectivity Trap (Route Error): You are attempting direct lithiation of 1-methylpyrazole, assuming substitution at C3. Stop immediately. Kinetic lithiation of 1-methylpyrazole occurs almost exclusively at C5 (the position adjacent to the nitrogen), not C3.

  • The Emulsion Lock (Workup Error): You are reducing an ester precursor (e.g., ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate) with LiAlH₄, but aluminum salts are trapping your product in a gelatinous emulsion during quench.

  • The Aqueous Loss (Isolation Error): The target alcohol is a small, polar molecule with high water solubility. Standard extraction protocols (EtOAc/Water) often leave 40-60% of the product in the aqueous waste stream.

Route Selection & Logic

Use the following decision matrix to determine your optimization path.

RouteLogic Start Current Method? Lithiation Direct Lithiation of 1-methylpyrazole Start->Lithiation Reduction Reduction of 3-substituted Ester Start->Reduction Cyclization Cyclization (Hydrazine + Dielectrophile) Start->Cyclization Fail1 CRITICAL FAILURE: Kinetic product is 5-substituted. Switch Route. Lithiation->Fail1 Yields C5 Isomer YieldLoss Optimization: Rochelle's Salt Workup + Salting Out Extraction Reduction->YieldLoss Low Yield? RegioIssue Optimization: Use Fluorinated Solvents (See Module 3) Cyclization->RegioIssue Isomer Mixture? RegioIssue->Reduction

Caption: Decision matrix for route validation. Direct lithiation is flagged as a critical failure point due to inherent C5 regioselectivity preferences.

Module A: The Precursor (Fixing Regioselectivity)

If you are synthesizing the ester precursor (Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate), the reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers.

The Expert Fix: Switch your solvent to a fluorinated alcohol. Research indicates that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) dramatically shifts regioselectivity toward the desired 1,3-isomer due to hydrogen bonding interactions that activate the carbonyls selectively.[1]

Data: Solvent Influence on Regioselectivity

SolventRatio (1,3-isomer : 1,5-isomer)Yield Impact
Ethanol (Standard)~60 : 40Low (Purification loss)
THF~55 : 45Low
TFE (Trifluoroethanol) ~90 : 10 High
HFIP >95 : 5 Optimal

Note: While HFIP is expensive, the elimination of column chromatography to separate isomers often justifies the cost.[1]

Module B: The Reduction (Protocol for Max Yield)

Target: Reduction of Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

The Problem: Standard acidic or water quenches of LiAlH₄ generate aluminum hydroxides (


) that form "unbreakable" emulsions, trapping the polar alcohol.[1]

The Solution: The Rochelle's Salt (Sodium Potassium Tartrate) Workup. Tartrate ligands bind aluminum ions, solubilizing them into the aqueous phase and allowing a clean phase separation.

Step-by-Step Optimized Protocol
  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Reagents:

    • Substrate: 1.0 eq (dissolved in anhydrous THF, 0.2 M).

    • LiAlH₄: 1.2 eq (2.4 M solution in THF or powder).[1]

  • Addition: Cool LiAlH₄ suspension to 0°C. Add substrate solution dropwise. Do not let temp exceed 5°C.

  • Reaction: Warm to RT. Stir 1-2 hours. Monitor by TLC (stain with KMnO₄; pyrazoles are UV active but the alcohol is faint).[1]

  • The "Fieser" Quench (Critical Step):

    • Cool back to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL Water.[2]

  • The Solubilization:

    • Add solid Rochelle's Salt (approx 5-10 equivalents relative to LiAlH₄) and vigorous stirring.

    • Wait: Stir for 30-60 minutes until the gray precipitate turns into a white, granular solid or two clear layers form.

  • Filtration: Filter through a Celite pad. Rinse the pad with warm THF (the product is soluble in THF).

Module C: Isolation (Recovering the Product)

Because the product contains a basic nitrogen (pyrazole) and a polar hydroxyl group, it loves water.[1]

Troubleshooting Low Mass Balance: If your organic layer is clean but the mass is low, your product is in the aqueous layer.

Protocol:

  • Salting Out: Saturate the aqueous layer from the workup with solid NaCl. This increases the ionic strength, forcing the organic product out ("Salting out" effect).[1]

  • Extraction Solvent: Do not use Diethyl Ether (too non-polar).[1]

    • Use DCM (Dichloromethane) or CHCl₃ (Chloroform) .[1]

    • Pro Tip: Use 9:1 CHCl₃:Isopropanol . The alcohol helps pull the polar product from the water.

  • Multiple Extractions: Perform 4-5 extractions, not just the standard 3.

  • Drying: Use Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate is slightly acidic and can bind polar amines/alcohols).[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of LiAlH₄ to avoid the emulsion? A: Yes, but NaBH₄ alone reduces esters very slowly. You must use NaBH₄ + CaCl₂ (generates Ca(BH₄)₂) or reflux in THF/MeOH.[1] While this avoids aluminum emulsions, the boron salts can be difficult to remove without column chromatography.[1] The LiAlH₄/Rochelle method is generally cleaner for scale-up.

Q: I did the lithiation route and got a product, but the NMR is weird. Why? A: You likely made the 5-substituted isomer (2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol).

  • Diagnostic: Check the coupling constant of the pyrazole protons.

  • 1,3-isomer (Desired): The proton at C5 is a doublet (d, J ≈ 2.2 Hz).[1]

  • 1,5-isomer (Undesired): The proton at C3 is a doublet (d, J ≈ 1.8 Hz).[1]

  • NOESY: In the 1,5-isomer, the N-Methyl group will show a strong NOE signal with the side chain. In your desired 1,3-isomer, the N-Methyl is far from the side chain.

Q: My product disappears on the Rotavap. Is it volatile? A: Unlikely. The boiling point is >200°C. However, if you are using a high-vacuum pump and heating the bath >50°C, you might sublime it. More likely, it is "bumping" into the bump trap due to residual solvents, or you never extracted it from the water phase (see Module C).[1]

References

  • Regioselectivity of Pyrazole Lithiation

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source:Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1]

    • URL:[Link]

    • Relevance: Confirms C5 is the kinetic site of lithiation, validating the need to avoid direct lithi
  • Fluorinated Solvents for Regioselectivity

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:Journal of Organic Chemistry, 2008, 73, 9, 3523–3529.[1]

    • URL:[Link][1]

    • Relevance: Provides the "Expert Fix" for synthesizing the ester precursor with high 1,3-selectivity.
  • Workup Protocols (Rochelle's Salt)

    • Title: Fieser and Fieser's Reagents for Organic Synthesis (General Reference for Aluminum Hydride Workups).[1]

    • Context: Standard industry protocol for solubilizing aluminum salts to prevent emulsion-based yield loss.
  • Alternative Precursor Synthesis (Flow Chemistry)

    • Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles.
    • Source:Angewandte Chemie, (Cited via MIT DSpace).[1]

    • URL:[Link][1]

    • Relevance: Advanced method for improving yield of the pyrazole core if batch cycliz

Sources

Purification methods for removing impurities from 1-methylpyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Methylpyrazole-3-ethanol

Case ID: PUR-1MP3E-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Initial Assessment & Diagnostic[2]

Before initiating any purification workflow, it is critical to characterize the crude matrix of 1-methylpyrazole-3-ethanol (CAS: 105305-64-4).[1] This compound is typically a viscous liquid or low-melting solid, prone to specific impurity profiles depending on the synthetic route (e.g., alkylation of pyrazole-3-ethanol vs. ring closure).[1]

Common Impurity Profile:

Impurity TypeOriginDetection MethodCharacteristic
Regioisomer (1-Methyl-5-ethanol)Methylation selectivity issue1H-NMR (NOESY), GC-MSOften has slightly lower polarity and different boiling point.[1]
Starting Material (Methylhydrazine)Excess reagentGC-FID, TLC (Ninhydrin)Basic, highly toxic, low boiling point.
Oligomers/Color Bodies Thermal degradation/oxidationVisual (Yellow/Brown), LC-MSHigh molecular weight, non-volatile.
Inorganic Salts Quench/Neutralization stepsROI (Residue on Ignition)Insoluble in DCM/EtOAc.

Purification Decision Matrix

Select the appropriate workflow based on your current purity and quantity.

PurificationTree Start Crude 1-Methylpyrazole-3-ethanol Check Check Purity (GC/TLC) Start->Check Isomer Is Regioisomer Present? Check->Isomer Scale Scale > 10g? Isomer->Scale No (Mainly colored/salts) Column Method B: Flash Chromatography Isomer->Column Yes (Hard to distill apart) Distill Method A: High-Vacuum Distillation Scale->Distill Yes Extract Method C: Acid-Base Extraction Scale->Extract No (Quick cleanup) Distill->Column If purity < 98%

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile and scale.

Detailed Purification Protocols

Method A: High-Vacuum Distillation (Primary Method)

Best for: Large scale (>10g), removal of non-volatile oligomers and salts.

Mechanism: 1-methylpyrazole-3-ethanol has a high boiling point due to hydrogen bonding.[1] Vacuum is required to prevent thermal decomposition.

Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and vacuum-tight.[1]

  • Pre-treatment: If the crude is acidic/basic, neutralize to pH 7 to prevent degradation during heating.

  • Vacuum Application: Apply high vacuum (< 1 mmHg / 1 Torr).

    • Note: At 0.5 mmHg, the expected boiling point is likely in the range of 110–130°C (Estimation based on 1-methylpyrazole bp ~127°C/760mmHg and added H-bonding of ethanol chain).[1]

  • Fraction Collection:

    • F1 (Forerun): Volatiles, residual solvents, and traces of methylhydrazine.

    • F2 (Main Fraction): Clear, viscous liquid. Monitor head temperature closely.

    • Residue: Dark pot residue containing oligomers and salts.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation.

Method B: Flash Column Chromatography

Best for: Separation of regioisomers (1,3- vs 1,5-isomers) and high-purity requirements.[1]

Stationary Phase: Silica Gel (230–400 mesh).[2] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Protocol:

  • Equilibration: Flush column with 100% DCM.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto silica, evaporate solvent, and load powder).[2]

  • Elution Gradient:

    • Start: 100% DCM (Elutes non-polar impurities).

    • Ramp: 0–5% MeOH in DCM over 10 CV (Column Volumes).

    • Target: Product typically elutes between 3–6% MeOH.

    • Tip: Add 1% Triethylamine (TEA) to the mobile phase if "tailing" occurs due to the basic nitrogen.

  • Detection: UV at 254 nm (Pyrazole ring absorption) or Iodine stain.

Method C: Acid-Base "Rescue" Extraction

Best for: Removing neutral organic impurities and rapid cleanup of small batches.[1]

Mechanism: The pyrazole nitrogen is weakly basic (pKa ~2.5), allowing reversible protonation.

Protocol:

  • Dissolution: Dissolve crude oil in an organic solvent immiscible with water (e.g., Ethyl Acetate or Diethyl Ether).

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Chemistry: The 1-methylpyrazole-3-ethanol moves into the aqueous phase as the hydrochloride salt.[1] Neutral impurities remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layers once with fresh Ethyl Acetate to remove entrained organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or saturated NaHCO3 until pH > 9.

    • Observation: The product will oil out of the solution or form a cloudy suspension.[1]

  • Recovery: Extract the basic aqueous layer 3x with DCM (Dichloromethane is preferred for extraction efficiency of polar alcohols).

  • Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate in vacuo.

Troubleshooting & FAQs

Q: The product has a persistent yellow color after distillation.

  • A: This indicates trace oxidation products (diazenyl species) or conjugated oligomers.

    • Fix: Dissolve in Ethanol and treat with Activated Charcoal (10% w/w) at 50°C for 30 mins. Filter through Celite. This is highly effective for pyrazole color bodies.

Q: I see two spots on TLC very close together. Which is my product?

  • A: These are likely the 1,3- and 1,5-regioisomers.[1]

    • Differentiation: The 1,3-isomer (target) is typically more polar (lower Rf) than the 1,5-isomer in DCM/MeOH systems due to the accessibility of the nitrogen lone pair and the geometry of the ethanol tail.[1] Confirm with NOESY NMR (Correlation between N-Methyl and Ring Proton).

Q: My product solidifies in the receiver flask during distillation.

  • A: 1-methylpyrazole-3-ethanol can be a low-melting solid.[1]

    • Fix: Use a heat gun to gently warm the receiver path or use a "warm water" condenser (40°C) instead of a cold one to prevent crystallization in the condenser bore.

Q: Can I use crystallization?

  • A: Direct crystallization is difficult for the free base if it's an oil. However, you can form the Oxalate Salt :

    • Dissolve crude in Ethanol.

    • Add 1 eq of Oxalic Acid in Ethanol.

    • The oxalate salt often crystallizes readily. Filter, wash, and neutralize with base to recover the pure free base.

References

  • Separation of Pyrazole Isomers via Rectification: Rusak, V. et al.[3] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[3]

  • General Synthesis and Purification of Pyrazoles: Organic Chemistry Portal. "Synthesis of Pyrazoles."[3][4][5][6][7][8]

  • Chromatographic Separation of Pyrazole Isomers: BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers."

  • Purification via Acid Addition Salts (Patent Method): Google Patents. "Method for purifying pyrazoles (WO2011076194A1)."

  • Physical Properties of Pyrazole Congeners: PubChem Database. "3-Ethyl-1-methyl-1H-pyrazole (CID 12581083)."[1][9][10]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in aqueous media. As a senior application scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design. The following sections are structured to anticipate and address common challenges, offering a blend of theoretical understanding and practical, field-tested solutions.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the structural attributes of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol that influence its aqueous solubility.

PropertyValue/InformationImplication for Aqueous Solubility
Molecular Formula C6H10N2O[1]The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding.
Molecular Weight ~126.16 g/mol [2]A relatively low molecular weight is generally favorable for solubility.
Structure A pyrazole ring with a methyl group and an ethanol substituent.The pyrazole ring and methyl group contribute to its nonpolar character, while the hydroxyl group of the ethanol substituent is polar and capable of hydrogen bonding.[3] The overall solubility will be a balance of these competing characteristics.
Predicted XlogP -0.2[1]This value suggests a relatively low lipophilicity, which is generally favorable for aqueous solubility.

The structure contains both a hydrophilic hydroxyl group, which can engage in hydrogen bonding with water, and a more hydrophobic N-methylpyrazole ring.[4][5] The balance between these two features dictates its intrinsic solubility. Issues typically arise when the desired concentration in an aqueous buffer exceeds this intrinsic limit.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team has received regarding the handling of this compound.

Q1: I'm observing precipitation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent this?

A1: This is a classic case of a compound "crashing out" of solution. DMSO is a strong organic solvent that can dissolve many nonpolar compounds. When you introduce this DMSO stock into a predominantly aqueous environment, the solvent environment abruptly changes polarity. Water is unable to maintain the same level of solvation for the compound, leading to precipitation.

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to try a lower final concentration of the compound in your assay.

  • Incorporate a Surfactant: Try adding a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 to your aqueous buffer before adding the compound stock.[3] Surfactants form micelles that can encapsulate the less soluble compound, keeping it dispersed in the aqueous phase.[6][7]

Q2: Can I improve the solubility of my compound by adjusting the pH of my buffer?

A2: The utility of pH adjustment is dependent on the presence of ionizable functional groups. For 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, the pyrazole ring has basic nitrogen atoms. Protonating these nitrogens by lowering the pH (making the solution more acidic) can form a salt, which is generally more water-soluble than the free base.[8]

Experimental Recommendation: Perform a simple pH-solubility screen. Prepare a series of buffers with pH values ranging from 3 to 7.4 and determine the solubility at each pH. This will reveal the optimal pH range for your experiments.

Q3: Are there alternative solvents I can use if I want to avoid DMSO?

A3: While DMSO is common, other water-miscible organic solvents can be used as co-solvents.[6][9] The goal is to create a solvent mixture that has a polarity more favorable to your compound.

Common Co-solvents to Consider:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

It's important to note that the concentration of these co-solvents should be kept to a minimum, as they can sometimes interfere with biological assays. Always run a vehicle control to account for any effects of the co-solvent on your system.

Troubleshooting Workflows & Detailed Protocols

When facing solubility challenges, a systematic approach is key. The following workflow provides a structured path to identifying an effective solution.

Workflow for Diagnosing and Solving Solubility Issues

Solubility_Troubleshooting Start Start: Solubility Issue Observed Assess_Conc Is the concentration essential? Start->Assess_Conc Lower_Conc Lower the final concentration Assess_Conc->Lower_Conc No pH_Screen Protocol 1: pH Adjustment Screen Assess_Conc->pH_Screen Yes Success Problem Solved Lower_Conc->Success Cosolvent_Screen Protocol 2: Co-solvent Screen pH_Screen->Cosolvent_Screen No significant improvement pH_Screen->Success Success Surfactant_Test Protocol 3: Surfactant Addition Cosolvent_Screen->Surfactant_Test No significant improvement Cosolvent_Screen->Success Success Advanced_Methods Consider Advanced Formulation (e.g., Solid Dispersions, Cyclodextrins) Surfactant_Test->Advanced_Methods No significant improvement Surfactant_Test->Success Success Reassess Re-evaluate experimental needs Advanced_Methods->Reassess

Caption: A systematic workflow for troubleshooting solubility.

Protocol 1: pH Adjustment for Solubility Enhancement

Objective: To determine if altering the pH of the aqueous medium can increase the solubility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol by forming a more soluble salt.[8]

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

  • A series of buffers (e.g., citrate, phosphate) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The shake-flask method is a standard for this.[3]

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully remove a known volume of the clear supernatant. Dilute the sample appropriately and determine the concentration using a validated analytical method like HPLC.

Protocol 2: Co-solvent Screening

Objective: To identify a water-miscible organic co-solvent that can increase the solubility of the compound.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

  • Aqueous buffer at the desired pH (determined from Protocol 1 or your standard experimental buffer)

  • Potential co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Standard laboratory glassware and analytical instrumentation

Procedure:

  • Preparation of Co-solvent Blends: Prepare a series of buffer/co-solvent mixtures. For example, 5%, 10%, and 20% (v/v) of ethanol in your aqueous buffer.

  • Solubility Determination: Repeat the shake-flask method as described in Protocol 1 for each co-solvent blend.

  • Analysis and Selection: Measure the solubility in each blend. Select the co-solvent and concentration that provides the desired solubility while minimizing the organic solvent percentage.

  • Vehicle Control: Crucially, ensure that the selected co-solvent concentration does not impact your experimental assay by running a parallel vehicle control (buffer with co-solvent but no compound).

Protocol 3: Surfactant-Mediated Solubilization

Objective: To use a surfactant to improve the apparent solubility and prevent precipitation of the compound in an aqueous solution.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol stock solution (e.g., in DMSO)

  • Aqueous buffer

  • Surfactants: Polysorbate 20 (Tween 20), Polysorbate 80

  • Magnetic stirrer and stir bar

Procedure:

  • Buffer Preparation: Prepare your final aqueous buffer. Split it into several aliquots.

  • Surfactant Addition: To these aliquots, add the surfactant at various final concentrations (e.g., 0.01%, 0.05%, 0.1% v/v). Stir gently to dissolve without creating excessive foam.

  • Compound Addition: While stirring the surfactant-containing buffer, slowly add your concentrated stock solution of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol to reach the desired final concentration.

  • Observation: Visually inspect for any signs of precipitation or cloudiness over a period relevant to your experiment's duration. Compare this to a control where no surfactant was added.

Advanced Strategies: A Brief Overview

If the above methods are insufficient, more advanced formulation strategies can be employed, often in collaboration with a formulation specialist.

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier (e.g., PVP, HPMC) at the molecular level.[3] This can create an amorphous system with higher apparent solubility and faster dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their solubility in water.[6][10]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can improve the dissolution rate, although it doesn't affect the equilibrium solubility.[9]

Logical Relationships in Solubility Enhancement

The choice of method depends on the underlying cause of poor solubility and the requirements of the experiment.

Solubility_Logic Poor_Solubility Poor Aqueous Solubility Is_Ionizable Is the compound ionizable? Poor_Solubility->Is_Ionizable Is_Lipophilic Is it highly lipophilic? Poor_Solubility->Is_Lipophilic pH_Adjust pH Adjustment (Salt Formation) Is_Ionizable->pH_Adjust Yes Co_Solvents Co-solvents (Modify Bulk Polarity) Is_Ionizable->Co_Solvents No Is_Lipophilic->Co_Solvents Moderately Surfactants Surfactants (Micellar Solubilization) Is_Lipophilic->Surfactants Yes Cyclodextrins Cyclodextrins (Encapsulation) Is_Lipophilic->Cyclodextrins Yes Final_Formulation Stable Aqueous Formulation pH_Adjust->Final_Formulation Co_Solvents->Final_Formulation Surfactants->Final_Formulation Cyclodextrins->Final_Formulation

Caption: Decision logic for selecting a solubility enhancement method.

This guide provides a foundational framework for addressing the solubility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Remember that the optimal solution is often application-specific. A systematic, step-wise approach to troubleshooting will yield the most reliable and reproducible results.

References

  • MDPI. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2-azido-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(1H-pyrazol-1-yl)but-3-yn-2-ol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 7). pK(a) and Solubility of Drugs in Water, Ethanol, and 1-Octanol. Retrieved from [Link]

  • Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

Sources

Addressing instability of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Instability & Isolation Issues in Acidic Media Ticket ID: PYR-ETH-003 Responder: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The reported "instability" of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in acidic media often stems from two distinct phenomena that are frequently conflated:

  • Pseudo-Instability (Solubility Shift): The basicity of the pyrazole nitrogen (pKa ~2.25) leads to protonation in acid, trapping the molecule in the aqueous phase during extraction. This mimics product loss.

  • Chemical Degradation (Dehydration): Under strong acidic conditions combined with heat or concentration, the hydroxyethyl side chain undergoes acid-catalyzed dehydration to form the vinyl-pyrazole analog (styrene-like elimination), which may subsequently polymerize.

This guide provides diagnostic workflows and validated protocols to distinguish and resolve these issues.

Module 1: Diagnostic & Troubleshooting

Phase 1: Triage – What is the symptom?
Symptom Likely Root Cause Immediate Action
Low Recovery (Mass) Phase Trapping: Product is protonated (

) and remains in the aqueous layer during extraction.
Check aqueous layer pH. If pH < 5, neutralize to pH 8–9 and re-extract.
New Impurity (+18 mass) Esterification: Reaction with acidic solvent (e.g., Acetic Acid

Acetate ester).
Check solvent system. Switch from AcOH/TFA to Formic Acid or Ammonium Formate.
New Impurity (-18 mass) Dehydration: Loss of water to form 1-methyl-3-vinyl-1H-pyrazole.CRITICAL: Stop heating. Do not concentrate acidic fractions. Neutralize immediately.
Broad/Smearing Peaks Polymerization: The vinyl degradation product is polymerizing.Discard sample. Restart with "Cold Neutralization" protocol (see Module 3).
Phase 2: Mechanistic Insight

To solve the problem, you must understand the competing pathways. The diagram below illustrates how the molecule behaves under different acidic conditions.

G cluster_0 Safe Zone (Extraction Possible) cluster_1 Danger Zone (Degradation) Start Target Molecule (Neutral Alcohol) Protonated Protonated Species (Water Soluble) Start->Protonated pH < 2.5 (Reversible) Protonated->Start Neutralize (pH > 7) Carbocation Transition State (Activated) Protonated->Carbocation Heat + Strong Acid (-H2O) Vinyl Degradation Product (Vinyl Pyrazole) Carbocation->Vinyl Elimination Polymer Polymerized Gum (Irreversible) Vinyl->Polymer Radical/Acid cat.

Figure 1: Reaction pathways in acidic media.[1][2] The blue path represents reversible protonation (solubility issue). The red path represents irreversible chemical degradation triggered by heat and acid.

Module 2: Mitigation Strategies

The "Amphoteric Trap" (Extraction Failure)

The pyrazole ring is a weak base.[3] Literature indicates 1-methylpyrazole has a pKa of approximately 2.25 [1].[4][5][6]

  • The Trap: If you quench a reaction with 1M HCl (pH ~1) and try to extract with Ethyl Acetate, the molecule exists as the pyridinium-like cation. It will not partition into the organic layer.

  • The Fix: You must adjust the aqueous phase to pH > 4 (ideally pH 8-9) to ensure the molecule is neutral before extraction.

Acid-Catalyzed Dehydration

Primary alcohols on heteroaromatic rings can undergo dehydration to form vinyl species. While primary alcohols are usually resistant, the electron-rich pyrazole ring can stabilize the transition state, making this elimination easier than in aliphatic alcohols [2].

  • Trigger: Concentrating acidic HPLC fractions (e.g., 0.1% TFA) involves heat and increasing acid concentration.

  • The Fix:

    • Avoid TFA if possible; use Formic Acid (volatile, weaker) or Ammonium Bicarbonate (basic buffer).

    • If TFA is required, do not evaporate to dryness . Lyophilize (freeze-dry) or neutralize the fractions with dilute

      
       immediately after collection.
      

Module 3: Validated Protocols

Protocol A: Safe Isolation from Acidic Media

Use this protocol if your reaction was performed in acid or quenched with acid.

  • Cool Down: Cool the reaction mixture to 0–5°C (Ice bath). Heat is the enemy of stability here.

  • pH Adjustment:

    • Slowly add Saturated Aqueous

      
       or 2M NaOH dropwise.
      
    • Target: pH 8.0 – 9.0 (Check with pH paper).

    • Note: Do not overshoot to pH > 12 as this increases ionic strength unnecessarily, though the pyrazole is stable to base.

  • Salting Out (Crucial Step):

    • Add solid NaCl to saturation. Pyrazole-ethanols are highly water-soluble; saturation forces them into the organic phase.

  • Extraction:

    • Extract 3x with DCM:Isopropanol (9:1) or Ethyl Acetate .

    • Why 9:1 DCM/IPA? Pure DCM might not pull the polar alcohol efficiently. IPA helps solvate the polar hydroxyl group.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the sample is very sensitive (Lewis acidic character).
Protocol B: Stability Stress Test

Run this small-scale test to determine if your specific conditions are causing degradation.

VialSolvent SystemConditionTimepoint Analysis (LCMS)
A Water/MeCN + 0.1% TFARoom TempT=0, 1h, 4h, 24h
B Water/MeCN + 0.1% TFA50°C T=0, 1h, 4h
C Water/MeCN + 0.1% Formic Acid50°CT=0, 1h, 4h
  • Pass Criteria: >98% Parent peak area retention.

  • Fail Criteria: Appearance of [M-18]+ peak (Vinyl species) or dimer peaks.

Module 4: Decision Tree for Solvent Selection

Use this logic flow to select the correct mobile phase or reaction solvent to prevent instability.

DecisionTree Start Select Solvent/Buffer Q1 Is purification required? Start->Q1 Q2 Is the molecule acid-labile (proven by Protocol B)? Q1->Q2 Yes MethodA Use 0.1% TFA (Standard) Q2->MethodA No (Stable) MethodB Use 0.1% Formic Acid (Milder) Q2->MethodB Yes (Mild instability) MethodC Use 10mM NH4HCO3 (Basic pH 10) Q2->MethodC Yes (High instability) Action1 Lyophilize ONLY (No Heat Evap) MethodA->Action1 Post-Run MethodB->Action1 Post-Run

Figure 2: Solvent selection guide for HPLC purification and handling.

References

  • Basicity of Pyrazoles: The pKa of 1-methylpyrazole is reported as 2.25 ± 0.10.[4][5]

    • Source: GuideChem / ChemBK Chemical Properties D
    • URL:

  • Dehydration Mechanism: Acid-catalyzed dehydration of alcohols proceeds via protonation of the hydroxyl group followed by elimination (E1/E2) to form the alkene.[2][7]

    • Source: Chemistry LibreTexts: Dehydr
    • URL:

  • Synthesis & Stability Context: Synthesis of hydroxyethyl pyrazoles often utilizes neutral or basic conditions (e.g.

    • Source: PubChem Compound Summary: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.[8][9]

    • URL:

Sources

Removing regioisomers from 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol from 1,5-regioisomers. Assigned Specialist: Senior Application Scientist, Separation Technologies. Status: Open.

Executive Summary

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (Target, 3-yl ) via the condensation of methylhydrazine with


-keto precursors often yields the thermodynamically stable 1,5-isomer  (Impurity, 5-yl ) as a significant byproduct.[1][2][3] Due to similar boiling points and polarities, standard purification can be non-trivial.[3]

This guide provides a tiered troubleshooting approach:

  • Diagnostic: Conclusive identification via NMR (NOE).[1][3]

  • Purification (Standard): Optimized Flash/HPLC conditions.

  • Purification (Advanced): Chemical derivatization strategies for difficult mixtures.[1]

  • Prevention: Upstream synthesis adjustments.

Module 1: Diagnostics & Identification

User Question: "I have two spots on my TLC/two peaks on LC-MS. How do I confirm which is the 3-yl target?"

The "Golden Rule" of Pyrazole NMR

You cannot rely solely on 1H chemical shifts of the ring protons as they vary with concentration and solvent. The only self-validating method is 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) .[2]

FeatureTarget: 3-yl Isomer Impurity: 5-yl Isomer
Structure N-Me is distal (far) from the ethanol chain.[1][2]N-Me is proximal (next) to the ethanol chain.[1]
NOE Signal Negative/Weak NOE between N-Me (

) and the ethanol

-CH

(

).[1][2]
Strong Positive NOE between N-Me (

) and the ethanol

-CH

(

).[1][2]
C5-H Proton Shows NOE with N-Me.Shows NO NOE with N-Me (too far).
Dipole Moment Lower (~1.4 D).[1] Generally elutes first on Silica.[2][3]Higher (~2.3 D).[1] Generally elutes second on Silica.[2][3]
Visualizing the NOE Interaction

The following diagram illustrates the spatial proximity required for the NOE signal.

NOE_Logic cluster_0 Target: 1,3-Isomer cluster_1 Impurity: 1,5-Isomer node_3 N-Methyl Group chain_3 Ethanol Chain (Position 3) node_3->chain_3 Distance > 4Å NO NOE Signal node_5 N-Methyl Group chain_5 Ethanol Chain (Position 5) node_5->chain_5 Distance < 3Å STRONG NOE

Caption: In the 1,5-isomer, the N-Methyl and ethanol side-chain are sterically crowded, resulting in a strong NOE signal. In the 1,3-target, they are separated by the ring.[1][2][3]

Module 2: Chromatographic Separation (Tier 1)

User Question: "My isomers are co-eluting on standard silica. How do I improve resolution?"

The 1,5-isomer is significantly more polar due to the alignment of the lone pair vectors and the dipole moment.[3] It will interact more strongly with the stationary phase.[3]

Protocol A: Optimized Normal Phase (Flash)
  • Stationary Phase: High-performance spherical Silica (20–40 µm).[1][2] Do not use irregular silica.[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or Ammonia.[1] Crucial: Pyrazoles can tail due to H-bonding with silanols.[2] Base suppresses this.

  • Gradient:

    • Equilibrate with 100% DCM (with 1% TEA).

    • 0–5% MeOH over 10 CV (Column Volumes).

    • Hold 5% MeOH.[2][3]

    • Result: The 3-yl target should elute first. The 5-yl impurity elutes second.[2][3]

Protocol B: Reverse Phase (Prep-HPLC)

If flash fails (resolution < 1.5), switch to C18.

  • Column: C18 (e.g., XBridge or Gemini), pH stable.[1][3]

  • Mobile Phase: Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.[1][3]

  • Rationale: Basic pH keeps the pyrazole neutral (unprotonated), maximizing hydrophobic interaction differences.[1]

  • Elution Order: The more polar 5-yl impurity usually elutes first on C18.[1][2][3] The less polar 3-yl target elutes second .[2][3]

Module 3: Advanced Resolution (Tier 2)

User Question: "I have 50 grams of mixture. Chromatography is too expensive.[2][3] Is there a chemical workaround?"

When physical properties (BP/Polarity) are too close, you must chemically amplify the steric difference. The alcohol handle on your molecule is the key.[3]

The "Steric Amplifier" Protocol

We will convert the alcohol into a bulky ester. The steric clash in the 1,5-isomer (between the N-Me and the new bulky ester) will drastically change its crystallization or retention behavior compared to the unhindered 1,3-isomer.[3]

Step-by-Step Workflow:

  • Derivatization:

    • React the crude mixture with 3,5-dinitrobenzoyl chloride (1.1 equiv) and Pyridine in DCM.

    • Why? The 3,5-dinitrobenzoate is a rigid, crystalline "brick."[2][3]

  • Separation:

    • Option A (Crystallization): The 1,3-isomer ester often crystallizes readily from EtOH/Heptane due to better packing.[1][2][3] The 1,5-isomer ester suffers from steric twist, keeping it in the mother liquor.[3]

    • Option B (Flash): The

      
       (difference in retention) between the two esters is often much larger than the free alcohols.[1]
      
  • Hydrolysis (Deprotection):

    • Isolate the pure 1,3-ester.[1][2][3]

    • Hydrolyze with LiOH in THF/Water.[2][3]

    • Extract the pure 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Module 4: Root Cause & Prevention

User Question: "How do I stop the 1,5-isomer from forming in the first place?"

The formation of the 1,5-isomer is kinetically favored but thermodynamically controlled by the reaction conditions.[3]

Mechanism of Regioisomerism

The reaction typically involves methylhydrazine and a


-keto derivative (e.g., 

-acetyl-butyrolactone or similar).[1][2][3]
  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine (N-Me) attacks the more electrophilic carbonyl.[1]

  • Control:

    • Protic Solvents (EtOH/AcOH): Often favor the 1,5-isomer (undesired) or mixtures.[1]

    • Aprotic Solvents (THF/Toluene): Can shift selectivity.[1]

    • Acidity: Using Methylhydrazine Hydrochloride (salt) instead of free base can invert regioselectivity in some cyclizations by protonating the intermediate.[1]

Decision Tree for Purification

Purification_Logic Start Crude Mixture (3-yl + 5-yl) Check_Scale Scale? Start->Check_Scale Small_Scale < 1g Analytical Check_Scale->Small_Scale Large_Scale > 10g Process Check_Scale->Large_Scale Flash Flash Chromatography (Silica + 1% TEA) Small_Scale->Flash Direct Separation Deriv Derivatization (3,5-Dinitrobenzoate) Large_Scale->Deriv Cost Effective Cryst Fractional Crystallization (Ester Form) Deriv->Cryst Hydrolysis Hydrolysis (LiOH) Recover Pure Alcohol Cryst->Hydrolysis

Caption: Workflow selection based on experimental scale. Derivatization is recommended for large batches to avoid excessive solvent use.[1]

References

  • Regioselectivity of Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2][3][4] Journal of Organic Chemistry, 2008.[3] [1]

  • NMR Distinction (NOE): Elguero, J., et al. "Proton NMR study of the regioselectivity of the reaction of hydrazine with 1,3-diketones."[3] Magnetic Resonance in Chemistry.

  • Dipole Moments & Chromatography: Catalan, J. "Dipole moments and boiling points of pyrazole derivatives."[3] Journal of the Chemical Society.[3]

  • General Properties: National Center for Biotechnology Information.[2][3] "PubChem Compound Summary for CID 2766847, 1,3-Dimethyl-1H-pyrazol-5-ol (Analogue)." [1]

Sources

Technical Support Center: Moisture Control for 1-Methylpyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-Methylpyrazole-3-ethanol Chemical Class: N-Heterocyclic Primary Alcohol Critical Attribute: High Hygroscopicity / Lewis Base Sensitivity

Module 1: Diagnostic & Analysis

Q: How do I accurately quantify water content in this reagent? Standard KF seems inconsistent.

A: You are likely experiencing interference due to the basicity of the pyrazole ring. Standard volumetric Karl Fischer (KF) titration relies on a specific pH range (5–7) for the reaction between sulfur dioxide, iodine, and water. The tertiary nitrogen in the 1-methylpyrazole core acts as a weak base, which can shift the pH of the anolyte, leading to side reactions or sluggish endpoints .

The Protocol:

  • Method Selection: Use Volumetric Titration for water content >1000 ppm (0.1%). Use Coulometric Titration only if water is <1000 ppm and a specific diaphragm-less cell is available to prevent clogging.

  • Buffering: You must neutralize the basicity. Add benzoic acid or salicylic acid to the titration vessel (methanol solvent) before adding your sample. This buffers the system and suppresses pH drift.

  • Sample Introduction: Do not expose the sample to air. Use a gas-tight syringe with a long needle to inject directly through the septum into the titration cell.

Visual Guide: KF Method Selection

KF_Decision_Tree start Start: Water Analysis est Est. Water Content? start->est high > 0.1% (High) est->high low < 0.1% (Trace) est->low vol Volumetric KF high->vol coul Coulometric KF low->coul interfere Check pH / Basicity vol->interfere coul->interfere buffer Add Benzoic Acid Buffer interfere->buffer Nitrogen Base Present titrate Execute Titration buffer->titrate

Caption: Decision logic for selecting the correct Karl Fischer titration method for basic heterocyclic alcohols.

Module 2: Remediation (Drying Protocols)

Q: My reagent is "wet" (>2000 ppm). Can I just add molecular sieves and wait?

A: No. Passive drying is inefficient for this compound due to the competing hydrogen bonding of the hydroxyl group. You require an active drying protocol.

Technical Insight: 1-methylpyrazole-3-ethanol contains a primary alcohol. Do not use 4A molecular sieves. The pore size of 4A sieves (4 Å) is large enough to potentially adsorb the ethanol tail of your reagent, leading to yield loss or pore clogging. Use 3A sieves exclusively , as they only admit water (approx.[1] 2.8 Å).

Protocol A: Azeotropic Distillation (For Bulk Drying)

Best for >5g quantities with high water content.

  • Solvent Choice: Use Toluene (BP 110.6°C). It forms a positive azeotrope with water (BP 84.1°C, composition ~20% water).

  • Setup: Dissolve reagent in Toluene (10 mL/g). Attach a Dean-Stark trap or perform a rotary evaporation sequence.[2]

  • Execution:

    • Reflux for 1 hour (Dean-Stark) OR rotovap to dryness (x3 cycles with fresh toluene).

    • The toluene carries the water off as the lower-boiling azeotrope.[2]

  • Validation: Re-dissolve in dry DCM and run KF (buffered).

Protocol B: Activated Sieve Storage (For Maintenance)

Best for maintaining dryness <500 ppm.

ParameterSpecificationReason
Sieve Type 3A Beads (Zeolite)Excludes organic alcohol; adsorbs only water.
Activation Heat to 300°C for 12h under vacuumCommercial sieves are often saturated upon arrival.
Loading 10% w/v (10g sieves per 100mL)Sufficient capacity without physical entrapment of product.
Duration Min. 24 hoursKinetic uptake is slower in viscous pyrazole oils.

Module 3: Storage & Handling

Q: How do I transfer the reagent without re-introducing moisture?

A: This reagent is hygroscopic enough that pouring it in open air (even for seconds) will spike water content by 100–500 ppm depending on humidity. You must use a Positive Pressure Inert System .

The "Schlenk" Transfer Protocol:

  • Vessel Prep: Ensure the receiving flask is flame-dried under vacuum and backfilled with Argon/Nitrogen.

  • Septum Integrity: Use high-quality rubber septa (turnover flanges) on the reagent bottle. Do not remove the cap.

  • Pressure Equalization: Insert a nitrogen line (via needle) into the source bottle to create positive pressure.

  • Transfer: With the source bottle pressurized, use a gas-tight syringe to withdraw the liquid. The pressure helps fill the syringe without creating a vacuum that sucks in outside air.

Visual Guide: Inert Handling Workflow

Handling_Workflow cluster_0 Preparation cluster_1 Transfer step1 Flame Dry Glassware step2 Backfill (Ar/N2) step1->step2 step3 Pressurize Source step2->step3 step4 Syringe Withdraw step3->step4 + Pressure step5 Inject to Reaction step4->step5 No Air Contact

Caption: Step-by-step inert gas transfer to prevent atmospheric moisture ingress.

Module 4: Impact on Synthesis

Q: Why is moisture control critical for this specific scaffold?

A: The 1-methylpyrazole-3-ethanol scaffold is frequently used in Mitsunobu reactions or Nucleophilic Aromatic Substitutions (SNAr) to couple the alcohol to a drug core.

  • Mitsunobu Failure: Water is a nucleophile. If present, it reacts with the betaine intermediate (formed by DEAD/DIAD and PPh3) faster than your pyrazole alcohol does. This consumes your expensive coupling reagents and produces hydrazine byproducts without forming your desired ether.

  • Stoichiometry Drift: In SNAr reactions using NaH (Sodium Hydride), water reacts violently to form NaOH. This consumes the base intended to deprotonate your alcohol, leaving unreacted starting material.

Data: Impact of Water on Mitsunobu Yield

Water Content (ppm)Reagent Excess RequiredObserved Yield (%)Notes
< 100 ppm1.1 eq92%Clean conversion.
500 ppm1.5 eq78%Sluggish; requires more DEAD/PPh3.
> 2000 ppm2.5 eq< 45%Major side products; difficult purification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic alcohols and azeotropic distillation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specifics on drying nitrogen heterocycles and alcohols using molecular sieves).

  • Sigma-Aldrich Technical Bulletin. (2023). Karl Fischer Titration Basics: Interference from Nitrogenous Bases.[3] (Guidance on buffering KF reactions for amines/heterocycles).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of 3A sieves for alcohols).

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectrum of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: A Comparative Analysis for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The guide is structured to not only present the predicted spectral data but also to explain the underlying chemical principles that govern the spectrum's appearance. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. Furthermore, a standardized experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, ensuring that researchers can readily apply these principles in a laboratory setting.

The Molecular Structure: A Foundation for Spectral Prediction

The structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, with the systematic numbering of its non-hydrogen atoms, is presented below. Understanding the electronic environment of each proton is the first step in accurately predicting its resonance in a ¹H NMR spectrum.

Figure 1: Structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in a standard deuterated solvent such as deuterochloroform (CDCl₃).

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1H-5~7.2 - 7.4Doublet (d)1HJ(H5-H4) ≈ 2.0 - 2.5
2H-4~6.0 - 6.2Doublet (d)1HJ(H4-H5) ≈ 2.0 - 2.5
3N-CH₃~3.8 - 4.0Singlet (s)3H-
4-CH₂- (C-Et2)~3.7 - 3.9Triplet (t)2HJ(H-Et2, H-Et1) ≈ 6.0 - 7.0
5-CH₂- (C-Et1)~2.8 - 3.0Triplet (t)2HJ(H-Et1, H-Et2) ≈ 6.0 - 7.0
6-OHVariable (~1.5 - 4.0)Broad Singlet (br s)1H-

In-Depth Spectral Analysis

The Pyrazole Ring Protons (H-4 and H-5)

The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum.

  • H-5: This proton is adjacent to the N-methylated nitrogen (N1). The electron-donating nature of the methyl group and the anisotropic effect of the ring current will influence its chemical shift. In N-substituted pyrazoles, the H-5 proton is generally found downfield compared to the H-4 proton.[1][2] We predict its signal to appear as a doublet in the range of 7.2 - 7.4 ppm .

  • H-4: This proton is situated between two carbon atoms (C3 and C5). It is expected to be the most upfield of the pyrazole ring protons. Its signal is predicted to be a doublet around 6.0 - 6.2 ppm .

  • Coupling: The vicinal coupling between H-4 and H-5 in a pyrazole ring is typically small, in the range of 1.9-2.5 Hz.[1] This will result in two sharp doublets for these two protons.

The N-Methyl Protons (N-CH₃)

The three protons of the methyl group attached to the N1 atom of the pyrazole ring are chemically equivalent and will appear as a singlet. Due to the electronegativity of the adjacent nitrogen atom, this signal will be shifted downfield compared to an alkyl methyl group. A chemical shift in the range of 3.8 - 4.0 ppm is anticipated, consistent with data for other N-methylpyrazole derivatives.[3][4]

The Ethan-1-ol Side Chain Protons

The 2-(ethan-1-ol) substituent introduces three distinct proton signals.

  • Methylene Protons adjacent to the Oxygen (-CH₂-OH, C-Et2): These protons are directly attached to a carbon bearing an electronegative oxygen atom, which deshields them significantly. Their signal is expected to be a triplet in the range of 3.7 - 3.9 ppm . The triplet multiplicity arises from the coupling with the adjacent methylene protons (C-Et1).

  • Methylene Protons adjacent to the Pyrazole Ring (Ar-CH₂-, C-Et1): These protons are in a benzylic-like position, being attached to a carbon adjacent to the aromatic pyrazole ring. This environment causes a downfield shift. We predict their signal to be a triplet around 2.8 - 3.0 ppm , coupling with the methylene protons at the C-Et2 position.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] It typically appears as a broad singlet and can range from 1.5 to 4.0 ppm or even broader. A D₂O exchange experiment can be used to confirm the assignment of this peak, as the -OH proton will be replaced by deuterium, causing the signal to disappear.[1]

Comparative Analysis with Alternative Structures

To lend further credence to our predictions, let's compare the expected spectrum of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol with that of a similar, well-characterized molecule, 1-methylpyrazole.

  • 1-Methylpyrazole: The ¹H NMR spectrum of 1-methylpyrazole shows signals for H-5 at ~7.4 ppm (doublet), H-3 at ~7.3 ppm (doublet), and H-4 at ~6.2 ppm (triplet), with the N-methyl group appearing at ~3.8 ppm.[3] Our predicted chemical shifts for H-5 and H-4 in the target molecule are in good agreement with these values. The presence of the ethanol substituent at the 3-position will primarily affect the H-4 and H-5 protons electronically, leading to the slight variations in their predicted shifts.

This comparative approach strengthens the confidence in our predicted spectral data for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standardized procedure for acquiring a high-resolution ¹H NMR spectrum of the title compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][6]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate analysis analysis integrate->analysis Analyze Spectrum

Figure 2: Experimental workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. By leveraging fundamental NMR principles and comparative data from related structures, we have established a reliable set of expected spectral parameters. This information, coupled with the detailed experimental protocol, will empower researchers to confidently identify and characterize this molecule in their ongoing research and development endeavors. The logical framework presented herein serves as a template for the spectral analysis of other novel heterocyclic compounds.

References

  • Benchchem.
  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubChem. 1H-Pyrazole, 1-methyl-. [Link]

  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]

  • PubChemLite. 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-line tool. Its ability to provide a rapid, non-destructive "molecular fingerprint" allows researchers to confirm the presence of key functional groups, monitor reaction progress, and verify the identity of final compounds.

This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a heterocyclic alcohol with potential applications in medicinal chemistry. As no direct experimental spectrum is widely published for this specific molecule, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles. We will dissect the molecule by its constituent functional groups—the primary alcohol and the N-methylated pyrazole ring—to build a predictive spectrum. Furthermore, we will present a comparative framework, demonstrating how FTIR can be practically applied to monitor the synthesis of this target molecule, thereby showcasing the technique's power in a real-world research context.

Deconstructing the Molecule: A Predictive FTIR Analysis

The structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol combines a primary alcohol with a 1,3-disubstituted pyrazole ring. The vibrational modes of each component will give rise to a unique and predictable pattern in the infrared spectrum.

The Alcohol Moiety: O-H and C-O Vibrations

The most prominent and easily identifiable peaks for any alcohol are associated with the hydroxyl (-OH) group.[1]

  • O-H Stretch: Primary alcohols, when analyzed neat or in sufficient concentration, exhibit extensive intermolecular hydrogen bonding. This interaction causes a significant broadening of the O-H stretching band. For our target molecule, a very strong and characteristically broad absorption is predicted in the 3500-3200 cm⁻¹ region.[2][3] The presence of this band is a primary indicator of successful alcohol synthesis or presence.

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a primary alcohol gives rise to a strong, sharp peak. This absorption is typically found in the 1260-1050 cm⁻¹ range.[1][2] For the ethanol-like structure in our molecule, this peak is expected to be a prominent feature in the fingerprint region.

The Hydrocarbon Framework: C-H Stretching Vibrations

The distinction between C-H bonds on sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) carbons is a key feature of an FTIR spectrum.

  • Aromatic (=C-H) Stretch: The C-H bonds on the pyrazole ring are attached to sp² carbons. Their stretching vibrations are expected to absorb at wavenumbers slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4]

  • Aliphatic (-C-H) Stretch: The methyl (-CH₃) and ethyl (-CH₂-) groups constitute the aliphatic portion of the molecule. Their C-H stretching vibrations will produce strong, sharp peaks in the 3000-2850 cm⁻¹ region.[5][6] The clear separation of peaks just above and just below 3000 cm⁻¹ is a classic diagnostic feature.

The Pyrazole Ring: A Heterocyclic Fingerprint

The pyrazole ring has several characteristic vibrations that contribute to the overall spectrum. These are often found in the complex fingerprint region (1600-600 cm⁻¹).

  • C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C double bonds. The stretching vibrations of these bonds are coupled and typically result in several medium-to-strong bands in the 1620-1430 cm⁻¹ region.[7]

  • C-N Stretching: The stretching of the carbon-nitrogen single bonds within the pyrazole ring is also a characteristic feature. These absorptions can be found over a range, with strong peaks reported around 1290 cm⁻¹ and 1218 cm⁻¹ in various pyrazole derivatives.[7][8]

Summary of Predicted Characteristic Absorptions

The following table summarizes the expected key FTIR peaks for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, providing a quick reference for researchers.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected IntensityPeak Shape
3500 - 3200Alcohol (R-OH)O-H StretchStrongBroad
3100 - 3000Pyrazole Ring=C-H StretchMediumSharp
3000 - 2850Alkyl (CH₃, CH₂)-C-H StretchStrongSharp
1620 - 1430Pyrazole RingC=N, C=C StretchMedium - StrongSharp
~1290Pyrazole RingC-N StretchMedium - StrongSharp
1260 - 1050Primary Alcohol (R-CH₂OH)C-O StretchStrongSharp

Comparative Guide: Monitoring Synthesis via FTIR

To demonstrate the practical utility of this data, we present a hypothetical workflow for the synthesis of our target compound via the reduction of an ester precursor, ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate . FTIR spectroscopy is the ideal tool to monitor the conversion of the starting material to the final product.

The core principle of this comparison is straightforward: the successful reduction of the ester to a primary alcohol will be marked by two unambiguous changes in the FTIR spectrum:

  • Disappearance of the strong ester carbonyl (C=O) peak.

  • Appearance of the strong, broad alcohol (O-H) peak.

Experimental Protocol: Reaction Monitoring
  • Baseline Spectrum (t=0): Before initiating the reduction (e.g., with a reducing agent like LiAlH₄), dissolve a small amount of the starting material, ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, in a suitable solvent (or acquire a spectrum of the neat oil). This spectrum will prominently feature a strong, sharp C=O stretching band around 1750-1730 cm⁻¹ .[6] Note the complete absence of a broad absorption in the 3500-3200 cm⁻¹ region.

  • Reaction In-Progress: As the reaction proceeds, periodically withdraw a small aliquot from the reaction mixture. Quench the reducing agent carefully and prepare the sample for FTIR analysis.

  • Spectral Comparison: Acquire the FTIR spectrum of the aliquot. Overlay this spectrum with the baseline spectrum from t=0. A successful reaction will show a progressive decrease in the intensity of the C=O peak at ~1735 cm⁻¹ and a corresponding increase in the intensity of the broad O-H peak around 3300 cm⁻¹.

  • Reaction Completion: The reaction is considered complete when the characteristic C=O absorption of the starting material is no longer detectable in the spectrum of the reaction mixture. The final product spectrum should align with the predicted peaks outlined in the table above.

Workflow for FTIR-Monitored Synthesis

FTIR_Workflow cluster_start Starting Material Analysis cluster_reaction Reaction & Monitoring cluster_end Product Verification cluster_analysis Data Comparison start_mat Ethyl 2-(1-methyl-1H- purazol-3-yl)acetate acquire_t0 Acquire FTIR Spectrum (t=0) start_mat->acquire_t0 reaction Initiate Reduction (e.g., LiAlH4) acquire_t0->reaction Confirm Starting Material Identity monitor Withdraw Aliquot (t=x) reaction->monitor acquire_tx Acquire FTIR Spectrum (t=x) monitor->acquire_tx compare Compare Spectra: - C=O peak disappears - O-H peak appears acquire_tx->compare product Final Product: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol acquire_final Acquire Final FTIR Spectrum product->acquire_final acquire_final->compare

Caption: Workflow for synthesizing and verifying 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol using FTIR.

Conclusion

While a definitive experimental spectrum for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol requires empirical measurement, a robust and reliable predictive spectrum can be constructed from well-established group frequencies and data from analogous structures. The key identifying features are the strong, broad O-H stretch (3500-3200 cm⁻¹), strong aliphatic C-H stretches (3000-2850 cm⁻¹), and a strong C-O stretch (1260-1050 cm⁻¹), complemented by the characteristic fingerprint of the pyrazole ring. This predictive guide, coupled with the comparative workflow for reaction monitoring, equips researchers and drug development professionals with the necessary framework to confidently utilize FTIR for the synthesis and identification of this and similar heterocyclic compounds.

References

  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. (2014). Vibrational analysis of some pyrazole derivatives. [Link]

  • ACS Publications. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • PubChem. (n.d.). 1-Phenylethanol, (S)-. [Link]

  • PubChem. (n.d.). 1-Phenylethanol, (R)-. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Journal of the Belarusian State University. (2020). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). [Link]

  • University of California, Los Angeles. (n.d.). IR: alcohols. [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethanol at different temperatures. [Link]

  • RSC Publishing. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • International Journal of Multidisciplinary Research and Development. (2018). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 1-methyl-. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • PubChem. (n.d.). 2-azido-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. [Link]

  • PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole. [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]

Sources

Optimizing Purity Analysis of 1-Methylpyrazole-3-ethanol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Scientific Challenge

Developing a purity method for 1-methylpyrazole-3-ethanol (CAS: 105-38-4) presents a classic chromatographic paradox: the molecule is too polar for standard Reverse Phase (RP) retention but often too hydrophobic for robust HILIC retention without complex mobile phases.

The Molecule & The Matrix
  • Target: 1-methylpyrazole-3-ethanol.

  • Key Physicochemical Property: Small, polar heterocycle (LogP ≈ 0.2–0.5). It contains a basic nitrogen (pyrazole ring) and a hydroxyl group, making it prone to silanol interactions (tailing).

  • Critical Quality Attribute (CQA): The separation of the regioisomer (1-methylpyrazole-5-ethanol) . During synthesis (typically methylation of pyrazole-3-ethanol or ring closure with methyl hydrazine), the 3- and 5- isomers often form together. They have identical mass (LC-MS cannot distinguish them easily without fragmentation) and very similar polarity.

This guide compares three separation strategies to identify the most robust protocol for QC environments.

Comparative Technology Review

We evaluated three stationary phase technologies for this application. The goal: achieve a Retention Factor (


) > 2.0 and a Tailing Factor (

) < 1.5.
Option A: Standard C18 (e.g., C18, 5µm)
  • Mechanism: Hydrophobic interaction.

  • Performance: POOR . Due to the high polarity of the ethanol side chain and the pyrazole ring, the molecule elutes near the void volume (

    
    ).
    
  • Risk: Co-elution with unretained salts or synthesis solvents (DMSO/DMF). "Phase dewetting" (pore collapse) occurs if 100% aqueous mobile phase is used to force retention.

Option B: HILIC (e.g., Bare Silica or Amide)
  • Mechanism: Partitioning into a water-rich layer on the surface.

  • Performance: GOOD RETENTION , but COMPLEX .

  • Risk: HILIC requires high organic starting conditions (e.g., 90% ACN). The sample diluent must be organic-rich to prevent peak distortion, which is difficult if the sample is in an aqueous reaction buffer. Equilibration times are long.

Option C: Polar-Embedded / Aqueous Stable C18 (The Recommended Solution)
  • Mechanism: Hydrophobic interaction + Dipole-Dipole shielding.

  • Performance: OPTIMAL . These columns (often designated as "AQ", "Polar", or "Shield") contain a polar group (amide, carbamate, or ether) near the silica surface.

    • Prevents Dewetting: Allows 100% aqueous start for maximum retention.

    • Shields Silanols: Reduces peak tailing for the basic pyrazole nitrogen.

    • Orthogonal Selectivity: The polar group interacts differently with the 3- vs 5- isomer dipole moments, enhancing resolution.

Comparative Data Summary (Projected)
ParameterStandard C18HILIC (Silica)Polar-Embedded C18 (Rec.)
Mobile Phase 5% ACN / 95% Buffer90% ACN / 10% Buffer100% Buffer (Initial)
Retention (

)
0.5 (Fail)4.5 (Good)3.2 (Ideal)
Tailing (

)
1.8 (Silanol interaction)1.11.1
Isomer Resolution < 1.0 (Co-elution)> 2.0> 2.5
Equilibration FastSlowFast

Visualizing the Logic

The following diagrams illustrate the synthesis pathway creating the impurity challenge and the decision logic for method selection.

MethodStrategy cluster_synthesis Synthesis & Impurity Origin cluster_decision Column Selection Logic Precursor Precursor (Dicarbonyl) Target Target: 1-Methylpyrazole-3-ethanol Precursor->Target Major Product Impurity Impurity: 1-Methylpyrazole-5-ethanol Precursor->Impurity Regioisomer (Side Reaction) Reagent Methyl Hydrazine Reagent->Target Input Polar Heterocycle (Basic N) C18 Standard C18 Input->C18 Low Retention Dewetting Risk HILIC HILIC Input->HILIC Solubility Issues Long Equilibration PolarEmbed Polar-Embedded C18 Input->PolarEmbed 100% Aqueous Stable Silanol Shielding

Figure 1: Synthesis origin of the critical regioisomer impurity and the column selection decision tree.

Detailed Experimental Protocol

This protocol utilizes the Polar-Embedded C18 technology identified as the optimal solution.

A. Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA/DAD detector (Quaternary pump recommended for gradient flexibility).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX SB-Aq, or Phenomenex Synergi Fusion-RP).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 215 nm (Primary) and 254 nm (Secondary).

    • Note: Pyrazoles lack extensive conjugation; 215 nm captures the end-absorption of the ring.

  • Temperature: 30°C.

B. Mobile Phase Design
  • Buffer (Solvent A): 10 mM Potassium Phosphate (pH 3.0) OR 0.1% Phosphoric Acid.

    • Why pH 3.0? The pKa of the pyrazole nitrogen is approximately 2.5. At pH 3.0, the equilibrium is controlled, and silanol activity on the column is suppressed.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

C. Gradient Profile

To separate the highly polar starting materials (methyl hydrazine) from the target and the regioisomer:

Time (min)% Buffer (A)% ACN (B)Event
0.01000Load: Max retention for polars.
5.01000Isocratic Hold: Separate early eluters.
15.07030Ramp: Elute Target & Isomer.
20.01090Wash: Remove hydrophobic polymers.
25.01000Re-equilibration.
D. Sample Preparation[2][3][4][5]
  • Diluent: 100% Mobile Phase A (Buffer).

    • Crucial: Do not use pure ACN as diluent; it will cause "solvent effect" peak splitting for early eluting peaks.

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PVDF or PTFE (Hydrophilic).

Validation & System Suitability (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), you must establish a System Suitability Test (SST) that proves the column is actually separating the critical pair.

The "Mixed Isomer" Check

You cannot rely on the main peak alone. You must inject a mixture of the 3-ethanol and 5-ethanol isomers.

  • Resolution Requirement (

    
    ): 
    
    
    
    between 1-methylpyrazole-3-ethanol and 1-methylpyrazole-5-ethanol.
  • Symmetry: Tailing factor (

    
    ) for the main peak must be 
    
    
    
    .

Workflow Start Start Sequence Blank 1. Blank Injection (Check Baseline) Start->Blank SST 2. SST Mix Injection (3- & 5- Isomers) Blank->SST Check Check Resolution (Rs > 1.5?) SST->Check Sample 3. Sample Injection Check->Sample Pass Fail Stop: Adjust Gradient or Replace Column Check->Fail Fail

Figure 2: Routine Analysis Workflow with embedded System Suitability Testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77846, 1-Methylpyrazole. Retrieved from [Link]

  • Majors, R. E. (2014). Column Watch: The Evolution of Polar-Embedded Reversed-Phase Stationary Phases. LCGC North America. Retrieved from [Link]

  • Advanced Materials Technology. HALO® AQ-C18: Analysis of Polar Compounds. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.

A Comparative Guide to the Reactivity of 1-Methyl vs. 1-Unsubstituted Pyrazole Ethanols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle but Significant Impact of N-Methylation on Pyrazole Scaffolds

In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance, featuring in a multitude of approved therapeutics. The functionalization of the pyrazole ring and its substituents is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. A common modification is the introduction of an ethanol side chain, providing a versatile handle for further chemical elaboration. A frequent decision point for chemists is whether to utilize a pyrazole with a free N-H (1-unsubstituted) or a protected/alkylated nitrogen, typically with a methyl group (1-methyl).

This guide provides an in-depth technical comparison of the reactivity of 1-methyl versus 1-unsubstituted pyrazole ethanols. While direct head-to-head kinetic studies on these specific substrates are not extensively documented in the literature, we can construct a robust comparative framework based on fundamental principles of organic chemistry, supported by data from related systems. This analysis will equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The two representative molecules under consideration are 2-(1H-pyrazol-4-yl)ethan-1-ol (our 1-unsubstituted model) and 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (our 1-methylated model). The key difference lies in the presence or absence of the methyl group on the pyrazole nitrogen at position 1. This seemingly minor structural change has significant implications for the electronic and steric environment of the molecule, which in turn is predicted to influence the reactivity of the ethanol side chain.

Theoretical Underpinnings: Electronic and Steric Effects of N-Methylation

The reactivity of the ethanol side chain in these molecules is primarily governed by the nucleophilicity of the hydroxyl oxygen and the susceptibility of the adjacent carbon to oxidation. The N-methyl group on the pyrazole ring can influence these properties through a combination of electronic and steric effects.

Electronic Effects

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The N-H proton of an unsubstituted pyrazole is weakly acidic, and the ring system can be deprotonated to form a pyrazolate anion. In contrast, the N-methyl group is a weak electron-donating group through induction. This has two main consequences:

  • Increased Electron Density: The N-methyl group increases the overall electron density of the pyrazole ring compared to the N-H analogue. This enhanced electron density can be transmitted through the ring to the ethanol side chain, potentially increasing the nucleophilicity of the hydroxyl oxygen.

  • Basicity of the Second Nitrogen: The pyridine-like nitrogen (N2) in the pyrazole ring is basic. The electron-donating methyl group at N1 increases the basicity of the N2 atom. This can be a crucial factor in reactions where the pyrazole nitrogen might act as an internal base or interact with reagents.

Steric Effects

The methyl group at the N1 position introduces steric bulk in its vicinity. While the ethanol side chain at the C4 position is relatively remote, the overall size and conformational flexibility of the molecule are altered. This steric hindrance could play a role in reactions involving bulky reagents or transition states.

Comparative Reactivity in Key Transformations

We will now analyze the expected differences in reactivity for two common and critical transformations of the ethanol side chain: oxidation to the corresponding aldehyde/carboxylic acid and esterification.

Oxidation of the Ethanol Side Chain

The oxidation of a primary alcohol to an aldehyde or carboxylic acid is a fundamental transformation. A common and mild oxidizing agent for this purpose is Pyridinium Chlorochromate (PCC).

Hypothesized Reactivity Difference:

It is hypothesized that 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol will exhibit a slightly faster rate of oxidation compared to 2-(1H-pyrazol-4-yl)ethan-1-ol .

Causality:

The rate-determining step in PCC oxidation involves the attack of the alcohol's oxygen on the chromium center. The increased electron density on the pyrazole ring due to the electron-donating N-methyl group is relayed to the ethanol side chain, making the hydroxyl oxygen more nucleophilic. This enhanced nucleophilicity should facilitate a faster reaction with the electrophilic chromium reagent.

Furthermore, the acidic N-H of the unsubstituted pyrazole could potentially interact with the basic components of the PCC reagent, leading to non-productive side reactions or a slight reduction in the rate of the desired oxidation.

Supporting Experimental Data (from related systems):

While direct kinetic data for our model compounds is unavailable, studies on the oxidation of other heterocyclic alcohols have shown that electron-donating substituents on the ring generally accelerate the rate of oxidation of a side-chain alcohol.

Table 1: Predicted Comparative Performance in PCC Oxidation

CompoundPredicted Relative Reaction RatePredicted YieldKey Influencing Factor
2-(1H-Pyrazol-4-yl)ethan-1-olSlowerGood to ExcellentPotential for N-H interaction with reagent; lower nucleophilicity of the hydroxyl group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-olFasterExcellentIncreased nucleophilicity of the hydroxyl group due to the electron-donating N-methyl group.
Esterification of the Ethanol Side Chain

Esterification is another crucial reaction for modifying the properties of the ethanol side chain, for instance, in the synthesis of prodrugs. A widely used method for esterification under mild conditions is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Hypothesized Reactivity Difference:

Similar to oxidation, it is predicted that 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol will undergo esterification at a faster rate than 2-(1H-pyrazol-4-yl)ethan-1-ol .

Causality:

In the Steglich esterification, the alcohol acts as a nucleophile, attacking an activated carboxylic acid intermediate. The electron-donating nature of the N-methyl group enhances the nucleophilicity of the hydroxyl oxygen, thereby accelerating the rate of this nucleophilic attack.

The acidic N-H in the unsubstituted pyrazole could potentially be deprotonated by the basic DMAP catalyst, leading to a competing non-productive pathway and potentially a lower overall yield or slower reaction rate.

Table 2: Predicted Comparative Performance in Steglich Esterification

CompoundPredicted Relative Reaction RatePredicted YieldKey Influencing Factor
2-(1H-Pyrazol-4-yl)ethan-1-olSlowerGoodPotential for N-H deprotonation by DMAP; lower nucleophilicity of the hydroxyl group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-olFasterExcellentIncreased nucleophilicity of the hydroxyl group due to the electron-donating N-methyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating and can be used to experimentally verify the predicted reactivity differences.

Protocol 1: Comparative PCC Oxidation of Pyrazole Ethanols

Objective: To compare the rate and yield of oxidation of 2-(1H-pyrazol-4-yl)ethan-1-ol and 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol to their corresponding aldehydes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of each pyrazole ethanol (0.1 M in anhydrous dichloromethane (DCM)).

    • Prepare a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents relative to the alcohol) in anhydrous DCM.

  • Reaction Setup:

    • In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of the respective pyrazole ethanol stock solution.

    • Cool both flasks to 0 °C in an ice bath.

  • Initiation and Monitoring:

    • To each flask, add the PCC suspension simultaneously via syringe.

    • Start a timer immediately.

    • Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by GC-MS or LC-MS.

  • Work-up and Isolation:

    • Once the starting material is consumed (as determined by TLC), quench the reaction by adding an equal volume of diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Analysis:

    • Determine the yield of the resulting aldehyde for each reaction.

    • Compare the reaction times required for complete conversion.

PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Alc Prepare 0.1M Pyrazole Ethanol Solutions in DCM Setup Set up two identical flasks (0°C, inert atmosphere) Prep_Alc->Setup Prep_PCC Prepare PCC Suspension in DCM (1.5 eq) Add_PCC Simultaneously add PCC to both flasks Prep_PCC->Add_PCC Setup->Add_PCC Monitor Monitor reactions by TLC/LC-MS at t=0, 15, 30... min Add_PCC->Monitor Quench Quench with Et2O Monitor->Quench When complete Filter Filter through silica/Celite Quench->Filter Concentrate Concentrate organic phase Filter->Concentrate Analyze Determine yield and compare reaction times Concentrate->Analyze

Caption: Workflow for the comparative PCC oxidation experiment.

Protocol 2: Comparative Steglich Esterification of Pyrazole Ethanols

Objective: To compare the rate and yield of esterification of 2-(1H-pyrazol-4-yl)ethan-1-ol and 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol with a model carboxylic acid (e.g., benzoic acid).

Methodology:

  • Preparation of Reagents:

    • In two separate, identical, oven-dried round-bottom flasks under an inert atmosphere, dissolve the respective pyrazole ethanol (1.0 eq), benzoic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.

  • Reaction Setup:

    • Cool both flasks to 0 °C in an ice bath.

  • Initiation and Monitoring:

    • Prepare a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.

    • Add the DCC solution to each flask simultaneously.

    • Allow the reactions to warm to room temperature and stir.

    • Monitor the progress of both reactions at regular intervals by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Determine the yield of the ester for each reaction and compare the reaction times.

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Reactants Prepare solutions of Pyrazole Ethanol, Benzoic Acid, and DMAP in DCM Setup Set up two identical flasks (0°C, inert atmosphere) Prep_Reactants->Setup Add_DCC Simultaneously add DCC solution Setup->Add_DCC Stir Warm to RT and stir Add_DCC->Stir Monitor Monitor reactions by TLC/LC-MS Stir->Monitor Filter Filter to remove DCU Monitor->Filter When complete Wash Wash with dilute HCl, NaHCO3, and brine Filter->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography and determine yield Dry->Purify

Caption: Workflow for the comparative Steglich esterification experiment.

Conclusion and Practical Recommendations

Based on fundamental electronic principles, it is predicted that 1-methylpyrazole ethanols will exhibit enhanced reactivity in common alcohol transformations such as oxidation and esterification when compared to their 1-unsubstituted counterparts . This is primarily attributed to the electron-donating effect of the N-methyl group, which increases the nucleophilicity of the side-chain hydroxyl group.

For drug development professionals, this has several practical implications:

  • Faster Reaction Times and Potentially Higher Yields: When planning synthetic routes, utilizing a 1-methylpyrazole ethanol may lead to more efficient reactions, saving time and resources.

  • Milder Reaction Conditions: The increased reactivity of the N-methylated derivative might allow for the use of milder reaction conditions, which can be beneficial for sensitive substrates.

  • Consideration of N-H Reactivity: When working with 1-unsubstituted pyrazole ethanols, the potential for side reactions involving the acidic N-H proton should be considered, and reaction conditions may need to be optimized accordingly.

It is strongly recommended that researchers perform small-scale comparative experiments, such as those outlined in the protocols above, to validate these predictions for their specific substrates and reaction conditions. This empirical data will ultimately provide the most reliable guidance for synthetic route design and optimization.

References

  • General Pyrazole Chemistry and Reactivity

    • Title: Comprehensive Organic Chemistry II
    • Source: Elsevier
    • URL: [Link]

  • PCC Oxidation

    • Title: Oxidation of Alcohols by "Activated" Dimethyl Sulfoxide and Related Reactions: An Upd
    • Source: Organic Reactions
    • URL: [Link]

  • Steglich Esterification

    • Title: Steglich Esterific
    • Source: Organic Syntheses
    • URL: [Link]

  • Electronic Effects in Heterocyclic Chemistry

    • Title: Arom
    • Source: Oxford University Press
    • URL: [Link]

Technical Guide: UV-Vis Characterization of Methyl-Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl-pyrazole alcohols, such as (1-methyl-1H-pyrazol-3-yl)methanol and (1-methyl-1H-pyrazol-4-yl)methanol , serve as critical building blocks in fragment-based drug discovery (FBDD). Their pyrazole core acts as a bioisostere for imidazole and pyridine, while the hydroxyl handle allows for further functionalization.

Accurate UV-Vis characterization of these moieties is not merely a purity check; it is a probe of their electronic environment. Unlike simple aromatics, the pyrazole ring is rich in nitrogen lone pairs, leading to complex solvatochromic behaviors driven by


 and 

transitions.

This guide provides a comparative analysis of the spectral properties of these alcohols against their non-hydroxylated analogs, supported by a validated experimental protocol designed to mitigate common artifacts in the deep-UV region (200–240 nm).

Mechanistic Principles of Pyrazole Absorption

To interpret the spectra, one must understand the underlying electronic transitions. The pyrazole ring exhibits two primary absorption bands:

  • E-Band (Ethylenic): High intensity (

    
    ), typically 
    
    
    
    nm. Corresponds to
    
    
    transitions.[1]
  • B-Band (Benzenoid/Lone Pair): Lower intensity, often obscured or appearing as a shoulder

    
     nm. Corresponds to 
    
    
    
    transitions involving the non-bonding electrons on the
    
    
    nitrogen.
Structural Impact on Spectra
  • N-Methylation (Fixed Tautomerism): Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium (

    
    -H 
    
    
    
    
    
    -H). Methylation at
    
    
    "locks" the electronic structure, sharpening the absorption bands and preventing proton-transfer broadening.
  • Hydroxymethyl Substitution (-CH

    
    OH):  The hydroxymethyl group acts as a weak auxochrome. While it does not extend the conjugation length significantly (unlike a vinyl group), the oxygen atom can engage in H-bonding with solvents, altering the solvation shell energy and shifting 
    
    
    
    .
Diagram: Electronic States & Tautomerism

PyrazoleTransitions Sub_Unsub Unsubstituted Pyrazole (Tautomeric Mixture) Sub_NMe N-Methyl Pyrazole (Fixed Resonance) Sub_Unsub->Sub_NMe Methylation (Stabilizes Spectrum) Sub_Alcohol Methyl-Pyrazole Alcohol (H-Bond Donor/Acceptor) Sub_NMe->Sub_Alcohol -CH2OH Addition (Solvatochromic Shift) Trans_Pi π → π* Transition (~210 nm, High ε) Sub_Alcohol->Trans_Pi Main Abs Trans_N n → π* Transition (~260 nm, Low ε) Sub_Alcohol->Trans_N Solvent Dependent

Figure 1: Structural evolution and resulting electronic transitions in pyrazole derivatives.

Comparative Spectral Analysis

The following data compares methyl-pyrazole alcohols with standard references. Note that specific


 values are solvent-dependent.
Table 1: Comparative UV-Vis Data (Methanol, C)
CompoundStructure Type

(nm)

Spectral Features
Pyrazole Parent Heterocycle2103.55Broad due to tautomerism.
1-Methylpyrazole N-Alkylated Reference2143.62Sharper peaks; slight red shift from hyperconjugation.
(1-Methyl-1H-pyrazol-3-yl)methanol Target Alcohol (Isomer A) 216 - 218 ~3.65 Bathochromic shift due to -CH

OH; H-bonding broadening.
(1-Methyl-1H-pyrazol-4-yl)methanol Target Alcohol (Isomer B) 220 - 222 ~3.70 C4 substitution conjugates more effectively with the

system.
4-Nitropyrazole Electronegative Control2704.10Strong red shift due to -NO

conjugation (comparison only).
Solvatochromic Effects[1][2]
  • Non-Polar Solvents (Hexane/DCM): The

    
     band is often more visible (red-shifted) because the ground state lone pair is not stabilized by H-bonding.
    
  • Polar Protic Solvents (MeOH/Water): The

    
     band blue-shifts (often disappearing under the 
    
    
    
    tail) because solvent H-bonds stabilize the ground state
    
    
    -electrons, increasing the energy gap.

Validated Experimental Protocol

Objective: Obtain reproducible spectra for (1-methyl-1H-pyrazol-3-yl)methanol avoiding "cutoff" artifacts.

Reagents & Equipment[1][3][4]
  • Analyte: (1-Methyl-1H-pyrazol-3-yl)methanol (>97% purity).

  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Do not use Acetone or Toluene.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (Suprasil), 10 mm pathlength. Plastic/Glass absorb < 300 nm and are unsuitable.

Workflow Diagram

Protocol Start Start: Sample Prep Weigh Gravimetric Prep (10 mg in 10 mL Stock) Start->Weigh Dilute Serial Dilution Target: 10-5 M Weigh->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 190-400 nm (Slow Scan Speed) Blank->Scan Check Absorbance Check (0.1 < A < 1.0?) Scan->Check Check->Dilute If A > 1.5 Calc Calculate Molar Absorptivity (ε) A = εbc Check->Calc If Valid

Figure 2: Step-by-step workflow for accurate UV-Vis determination.

Step-by-Step Methodology
  • Baseline Correction (The "Zero" Step):

    • Fill two matched quartz cuvettes with pure solvent (e.g., Acetonitrile).

    • Run a baseline correction from 190–400 nm.

    • Why: This subtracts the solvent absorbance and cuvette mismatch. Acetonitrile is preferred over methanol for observing the 200–210 nm region.

  • Stock Solution Preparation:

    • Dissolve ~10 mg of the methyl-pyrazole alcohol in 10 mL solvent (Concentration

      
       M).
      
    • Sonicate for 1 minute to ensure complete dissolution.

  • Working Solution & Scanning:

    • Dilute the stock 1:100 to reach

      
       to 
      
      
      
      M.
    • Scan parameters: Bandwidth 1.0 nm; Scan speed 300 nm/min.

    • Critical Check: The absorbance maximum (

      
      ) should ideally fall between 0.3 and 0.8. If 
      
      
      
      , the detector is saturated; dilute further.
  • Data Analysis:

    • Identify

      
      .[2]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Note: If the spectrum shows a flat line below 210 nm, your solvent is absorbing (solvent cutoff). Switch to Acetonitrile or Water.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Noise < 220 nm Solvent Cutoff / Oxygen AbsorptionPurge with

or use Acetonitrile; Ensure high-quality Quartz.
Shoulder at 280 nm Impurity (e.g., Pyridine/Benzene derivatives)Recrystallize sample; Check LC-MS purity.
Shift in

pH EffectPyrazoles are weak bases (

). Ensure neutral pH; add buffer if necessary.

References

  • El-Sayed, A. Y., et al. (2020).[3] Solvent Effects on the Electronic Absorption Spectra of Some Analytical Indicators. BAU Journal - Science and Technology. Link

  • Catalán, J., et al. (1987). Basicity and acidity of pyrazoles in the gas phase and in solution. Journal of the American Chemical Society. Link

  • ChemicalBook. (2025). (1-Methyl-1H-pyrazol-3-yl)methanol Product Properties and Spectral Data. Link

  • PubChem. (2025).[4] Compound Summary: (1-methyl-1H-pyrazol-4-yl)methanol.[4][5] National Library of Medicine. Link

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. (Authoritative text on pyrazole ligand spectroscopy).

Sources

Safety Operating Guide

Navigating the Disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering insights into the chemical reasoning behind these essential procedures.

Hazard Profile Analysis: Understanding the Risks

The pyrazole moiety, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, is a common scaffold in many pharmacologically active compounds.[1][2][3] Analysis of closely related pyrazole derivatives provides critical safety information. For instance, the structural isomer, 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is reasonable to infer that 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol presents a similar hazard profile.

The ethan-1-ol functional group classifies this compound as a primary alcohol.[4][5][6] While the overall flammability will be influenced by the entire molecular structure, the presence of the ethanol-like chain warrants caution regarding potential flammability.

Inferred Hazard Classification for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol:

Hazard StatementGHS CategoryBasis for Inference
Causes skin irritationCategory 2Based on data for structural isomers and common properties of pyrazole derivatives.[7][8]
Causes serious eye irritationCategory 2Based on data for structural isomers and common properties of pyrazole derivatives.[7][8]
May cause respiratory irritationCategory 3Based on data for structural isomers and common properties of pyrazole derivatives.[7][8]
Potentially Flammable LiquidCategory 4 (Combustible)Presence of an ethanol-like functional group. The exact flashpoint is unknown, but caution is warranted.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes that can cause serious eye irritation.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or vapors, or if working outside of a fume hood.

Disposal Protocol: A Step-by-Step Approach

The cardinal rule for the disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is that it must be treated as hazardous chemical waste .[11][12] Under no circumstances should this compound or its solutions be disposed of down the drain.[11]

The following workflow outlines the systematic process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Pickup Phase A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select and Label Appropriate Waste Container A->B Properly equipped C 3. Segregate Waste Streams B->C Ready for waste D 4. Transfer Waste to Container C->D Correct segregation E 5. Securely Store Waste D->E Container sealed F 6. Arrange for Professional Disposal E->F Awaiting pickup

Figure 1: A high-level workflow for the disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Step 1: Designate a Satellite Accumulation Area (SAA)

In accordance with US Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[13] This area should be at or near the point of generation and under the control of laboratory personnel.[13]

Step 2: Select and Label the Appropriate Waste Container
  • Container Selection: The waste container must be in good condition, free of leaks, and compatible with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[12][14] The original reagent bottle is often a suitable choice.[11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[11] The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol"

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Irritant," "Potentially Flammable").

    • The date accumulation started.

Step 3: Segregate Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Non-Halogenated Organic Waste: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol should be collected in a container designated for non-halogenated organic waste.

  • Avoid Mixing: Do not mix this waste with:

    • Acids or bases

    • Oxidizing agents

    • Halogenated solvents

    • Aqueous waste

Step 4: Transferring Waste to the Container
  • Location: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Procedure: Use a funnel to prevent spills when transferring the liquid waste into the designated container.

  • Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11][12] This is a critical safety measure to prevent the release of vapors.

Step 5: Secure Storage

Store the sealed and labeled waste container in your designated SAA. The SAA should be away from sources of ignition, such as heat and open flames, and should not be in an area with heavy foot traffic.[16][17]

Step 6: Arrange for Professional Disposal

Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policies (often 90 to 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[18]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's potential hazards and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community's dedication to environmental stewardship.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Triumvirate Environmental. (2026, February 17). Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Retrieved from [Link]

  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]

  • American Chemical Society. (2025). Regulation of Laboratory Waste. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2025, June 30). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • US Netting. (2022, September 6). Flammable Liquid Storage: Essential OSHA Guidelines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 288-13-1, Pyrazole. Retrieved from [Link]

  • Regulations.gov. (n.d.). OSHA 29 CFR 1910.106: Flammable and combustible liquids. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69481, Alcohols, C6-12. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals National guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 30). 3.8: Alcohols - Classification and Nomenclature. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Alcohols. Retrieved from [Link]

  • Breslyn. (2022, July 19). Primary, Secondary, and Tertiary Alcohols: Classification, Examples, & Practice [Video]. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.